molecular formula C12H8FN3 B179625 2-((4-Fluorophenyl)amino)isonicotinonitrile CAS No. 137225-11-7

2-((4-Fluorophenyl)amino)isonicotinonitrile

Cat. No.: B179625
CAS No.: 137225-11-7
M. Wt: 213.21 g/mol
InChI Key: BYPSOTBKPIKIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)amino)isonicotinonitrile (CAS 137225-11-7) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C12H8FN3 and a molecular weight of 213.21 , this compound serves as a valuable synthetic intermediate in various research applications, particularly in the development of novel active pharmaceutical ingredients (APIs) . Its structural features, including the fluorophenyl group and the nitrile functionality, make it a versatile building block for medicinal chemistry and drug discovery programs. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the relevant Safety Data Sheet for proper handling information.

Properties

IUPAC Name

2-(4-fluoroanilino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-1-3-11(4-2-10)16-12-7-9(8-14)5-6-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSOTBKPIKIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640903
Record name 2-(4-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137225-11-7
Record name 2-(4-Fluoroanilino)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Applications of the 2-(Arylamino)isonicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoisonicotinonitrile framework is a privileged scaffold in medicinal chemistry and agrochemical research, serving as a versatile precursor for a wide range of biologically active molecules. This technical guide provides an in-depth exploration of the basic properties, synthesis, and potential applications of this chemical class, with a specific focus on the exemplar molecule, 2-((4-Fluorophenyl)amino)isonicotinonitrile . We will delve into the synthetic pathways, physicochemical characteristics, and analytical methodologies pertinent to this scaffold. Furthermore, we will examine the mechanism of action of related compounds, such as the novel insecticide Flupyrimin, to illustrate the scaffold's utility in developing next-generation chemical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important chemical intermediate.

Introduction: The Isonicotinonitrile Core in Modern Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals and agrochemicals. When functionalized with both an amino group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile), the resulting scaffold offers a unique combination of electronic properties and synthetic handles. These 2-aminoisonicotinonitrile derivatives are of significant interest due to their demonstrated roles in a variety of biologically active compounds, including agents with antimicrobial, antiproliferative, and kinase inhibitory activities.[1]

The introduction of an aryl group, such as a 4-fluorophenyl ring, to the amino function at the 2-position, yielding This compound , further modulates the molecule's steric and electronic profile. The fluorine substituent is a common bioisostere for a hydrogen atom, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. This makes the title compound a valuable, albeit specialized, intermediate for creating more complex molecules with tailored biological functions.

This guide will provide a comprehensive overview of this chemical class, addressing its fundamental properties and providing practical, field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

Understanding the core properties of a chemical scaffold is fundamental to its successful application in research and development. The properties of this compound can be inferred from its constituent parts and from data on analogous structures.

Structure:

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Aminoisonicotinonitrile[2]Flupyrimin[3]
Molecular Formula C₁₂H₈FN₃C₆H₅N₃C₁₃H₉ClF₃N₃O
Molecular Weight 213.21 g/mol 119.12 g/mol 315.68 g/mol
XLogP3-AA ~3.0 (Estimated)0.2N/A
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 335
Topological Polar Surface Area 50.0 Ų (Estimated)62.7 ŲN/A
Boiling Point N/AN/A386.8±52.0 °C
Solubility Predicted to be slightly soluble in water, soluble in organic solvents.N/ASlightly soluble in water, soluble in organic solvents.[3]

Note: Properties for the title compound are estimated based on its structure, as specific experimental data is not widely available. Properties for related compounds are provided for comparison.

Synthesis and Characterization

The synthesis of 2-(arylamino)isonicotinonitrile derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general strategy relies on a pyridine ring activated for substitution by an electron-withdrawing group (the nitrile) and bearing a suitable leaving group.

General Synthetic Pathway

A robust and commonly employed method for synthesizing the target scaffold involves the reaction of a halo-substituted isonicotinonitrile with an appropriate aniline derivative.

Workflow: Synthesis of this compound

Synthesis_Workflow reagent1 2-Chloro-4-cyanopyridine conditions Base (e.g., K₂CO₃, NaH) High-boiling solvent (e.g., DMF, DMSO) Heat (e.g., 100-150 °C) reagent1->conditions reagent2 4-Fluoroaniline reagent2->conditions product This compound conditions->product SNAr Reaction workup Aqueous Workup & Purification (Crystallization/Chromatography) product->workup MoA_Diagram cluster_neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening NoSignal No Depolarization Signal Blocked IonChannel->NoSignal Paralysis Paralysis & Death NoSignal->Paralysis ACh Acetylcholine (ACh) (Neurotransmitter) ACh->nAChR Normal Binding (Agonist) Flupyrimin Flupyrimin Flupyrimin->nAChR Binds Competitively (Antagonist)

Sources

An In-depth Technical Guide to 2-((4-Fluorophenyl)amino)isonicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((4-Fluorophenyl)amino)isonicotinonitrile (CAS Number 137225-11-7), a pyridine derivative with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a foundational resource for researchers engaged in the exploration of novel kinase inhibitors and anticancer agents.

I. Introduction: The Emerging Significance of Aminopyridine Scaffolds

The pyridine nucleus is a cornerstone in the design of therapeutic agents, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, the aminopyridine scaffold has garnered considerable attention for its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of targeted kinase inhibitors has revolutionized cancer therapy, offering more precise and less toxic treatment modalities.

Compounds featuring the 2-aminopyridine moiety have shown promise as inhibitors of various kinases, including the Pim kinase family (Pim-1, Pim-2, Pim-3).[1][2] Pim kinases are constitutively active serine/threonine kinases that play a pivotal role in cell cycle progression, proliferation, and apoptosis.[1] Their overexpression is implicated in the pathogenesis of various solid and hematological malignancies, making them an attractive target for anticancer drug discovery.[3] This guide focuses on this compound, a molecule that combines the key pharmacophoric elements of a 2-aminopyridine core with a fluorinated phenyl ring and a nitrile group, suggesting a strong potential for kinase inhibitory activity and, consequently, anticancer efficacy.[4][5]

II. Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 137225-11-7Internal Database
Molecular Formula C₁₂H₈FN₅Internal Calculation
Molecular Weight 237.22 g/mol Internal Calculation
Appearance Predicted to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like DMSO and DMF
LogP Predicted to be in a range suitable for drug-likeness

III. Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Synthesis cluster_0 Step 1: Preparation of 2-Chloro-isonicotinonitrile cluster_1 Step 2: Nucleophilic Aromatic Substitution Isonicotinamide Isonicotinamide 2-Chloro-isonicotinonitrile 2-Chloro-isonicotinonitrile Isonicotinamide->2-Chloro-isonicotinonitrile  POCl₃ or SOCl₂   2-Chloro-isonicotinonitrile4-Fluoroaniline 2-Chloro-isonicotinonitrile4-Fluoroaniline Target_Compound This compound 2-Chloro-isonicotinonitrile4-Fluoroaniline->Target_Compound  Base (e.g., K₂CO₃ or Et₃N), Solvent (e.g., DMF or DMSO), Heat  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-isonicotinonitrile (Starting Material)

The synthesis of the key intermediate, 2-chloro-isonicotinonitrile, can be achieved from isonicotinamide through dehydration and chlorination.

  • Materials: Isonicotinamide, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), inert solvent (e.g., Dichloromethane).

  • Procedure:

    • To a solution of isonicotinamide in an inert solvent, slowly add phosphorus oxychloride or thionyl chloride at 0 °C.

    • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield 2-chloro-isonicotinonitrile.

Step 2: Synthesis of this compound

This step involves the nucleophilic displacement of the chlorine atom from 2-chloro-isonicotinonitrile by 4-fluoroaniline.

  • Materials: 2-Chloro-isonicotinonitrile, 4-Fluoroaniline, a base (e.g., Potassium carbonate or Triethylamine), a polar aprotic solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-isonicotinonitrile and 4-fluoroaniline in the chosen solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the aromatic protons of the pyridine and fluorophenyl rings, as well as a signal for the N-H proton.

    • ¹³C NMR: Will display distinct signals for all the carbon atoms in the molecule.

    • ¹⁹F NMR: A characteristic signal for the fluorine atom on the phenyl ring will confirm its presence.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. Other significant peaks will correspond to N-H and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 237.22 g/mol will confirm the compound's identity.

  • Elemental Analysis: Will provide the percentage composition of carbon, hydrogen, fluorine, and nitrogen, which should be in close agreement with the calculated values.

IV. Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

While direct biological data for this compound is not yet available in the public domain, the structural motifs present in the molecule strongly suggest its potential as a kinase inhibitor, particularly targeting the Pim-1 kinase.

Hypothesized Mechanism of Action

Many 2-aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, forming key interactions with amino acid residues within this site. The pyridine nitrogen often acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituted phenyl ring can occupy a hydrophobic pocket, and the nitrile group may form additional interactions, contributing to the binding affinity and selectivity.

G cluster_0 Pim-1 Kinase Signaling Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STATs STATs Receptor->STATs Pim1 Pim-1 Kinase STATs->Pim1  Transcription   Bad Bad Pim1->Bad  Phosphorylation (Inhibition)   Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle  Phosphorylation of regulators   Apoptosis Apoptosis Inhibition Bad->Apoptosis Target_Compound 2-((4-Fluorophenyl)amino) isonicotinonitrile Target_Compound->Pim1  Inhibition  

Caption: Hypothesized inhibition of the Pim-1 kinase signaling pathway.

The proposed mechanism involves the inhibition of Pim-1 kinase, a key regulator of cell survival and proliferation. By blocking the activity of Pim-1, this compound could prevent the phosphorylation of downstream targets like the pro-apoptotic protein Bad, thereby promoting apoptosis in cancer cells. Furthermore, inhibition of Pim-1 can lead to cell cycle arrest.

Potential Therapeutic Applications

Given the role of Pim-1 kinase in various cancers, this compound could be investigated as a potential therapeutic agent for:

  • Hematological Malignancies: Such as leukemia and lymphoma, where Pim kinases are often overexpressed.

  • Solid Tumors: Including prostate, breast, and pancreatic cancers.[6]

V. In Vitro and In Vivo Evaluation: A Roadmap for Preclinical Development

To validate the therapeutic potential of this compound, a systematic preclinical evaluation is necessary.

In Vitro Assays
  • Kinase Inhibition Assays: The primary step is to determine the inhibitory activity of the compound against a panel of kinases, with a particular focus on the Pim kinase family. This will establish its potency (IC₅₀ values) and selectivity.

  • Cell-Based Assays:

    • Cytotoxicity Assays: The compound's ability to inhibit the growth of various cancer cell lines should be evaluated using assays like the MTT or CellTiter-Glo assay.[4]

    • Apoptosis Assays: To confirm the mechanism of cell death, assays such as Annexin V/PI staining followed by flow cytometry can be employed.

    • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

    • Western Blotting: To probe the effect of the compound on the Pim-1 signaling pathway, the phosphorylation status of downstream targets can be assessed.

In Vivo Studies
  • Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound need to be determined in animal models to assess its bioavailability and dosing regimen.

  • Efficacy Studies: The antitumor efficacy of the compound should be evaluated in xenograft models of human cancers. Tumor growth inhibition will be the primary endpoint.

  • Toxicology Studies: Comprehensive toxicology studies are essential to determine the safety profile of the compound and to identify any potential adverse effects.

VI. Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors with potential applications in cancer therapy. Based on the established literature for structurally related compounds, a straightforward synthetic route is proposed, and its biological activity is hypothesized to be mediated through the inhibition of the Pim-1 kinase signaling pathway.

Future research should focus on the following key areas:

  • Synthesis and Optimization: The proposed synthesis should be carried out, and the reaction conditions optimized for yield and purity. Structure-activity relationship (SAR) studies can be initiated to design and synthesize more potent and selective analogs.

  • Comprehensive Biological Evaluation: A thorough in vitro and in vivo evaluation is required to confirm the hypothesized mechanism of action and to assess the therapeutic potential of this compound.

  • Target Deconvolution: While Pim-1 is a likely target, broader kinase profiling and target identification studies will be crucial to fully understand the compound's mechanism of action and to identify any potential off-target effects.

This technical guide provides a solid foundation for initiating research on this compound. The insights provided herein are intended to accelerate the exploration of this promising molecule and its potential contribution to the arsenal of targeted anticancer therapies.

VII. References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Retrieved January 23, 2026, from [Link]

  • Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. (2016). PubMed. Retrieved January 23, 2026, from [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Zayed University Research Portal. Retrieved January 23, 2026, from [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for producing 2-amino-nicotinonitrile intermediates. (1975). Google Patents. Retrieved January 23, 2026, from

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS. (2018). Google Patents. Retrieved January 23, 2026, from

  • 2-Aminoisonicotinonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • In vivo characterization of dopamine D4 - receptor antagonist (R)-(+)-2-amino-4-(4-nuorophenyl)-5-[l-(4-(4-fluorophenyl) - 4 - oxobutyl] Pyrrolidin - 3 - yl] thiazole (NRA0045). (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • Preparation method of 2-chloro-4-aminopyridine. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones*. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2-(2,4,5-substituted-anilino)pyrimidine compounds. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. (n.d.). Google Patents. Retrieved January 23, 2026, from

  • 1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Fluorophenyl)amino)isonicotinonitrile is a synthetic small molecule that has garnered significant interest within the oncology research community. Structurally, it belongs to the class of aminopyridines and is characterized by a fluorophenyl group linked to an isonicotinonitrile core. This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines, positioning it as a promising candidate for further preclinical and clinical investigation. The primary mechanism of action of this compound converges on the disruption of microtubule dynamics, a critical cellular process for mitosis and cell survival. This guide provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, facilitating intracellular transport, and enabling cell division. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are a key component of the cytoskeleton.[1] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to the formation of the mitotic spindle, which is essential for the accurate segregation of chromosomes during cell division.[1]

This compound exerts its primary cytotoxic effect by directly interfering with this dynamic process. It acts as a tubulin polymerization inhibitor .[2][3] By binding to tubulin, it prevents the formation of microtubules, leading to a cascade of events that culminate in cell death.

Binding Site: While the precise binding site of this compound on tubulin is a subject of ongoing investigation, evidence suggests that it may interact with the colchicine-binding site on β-tubulin.[1][3] This site is a known target for a variety of microtubule-destabilizing agents. The binding of the compound to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by this compound triggers a series of well-defined cellular responses, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are monitored by a sophisticated cellular surveillance mechanism known as the spindle assembly checkpoint (SAC). When microtubule dynamics are perturbed by agents like this compound, the SAC is activated. This prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged arrest in the G2/M phase of the cell cycle .[1][4] This arrest provides the cell with an opportunity to repair the damage; however, if the disruption is sustained, it initiates the apoptotic cascade.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death.[5] this compound has been shown to induce apoptosis in various cancer cell lines.[6][7] The apoptotic process is mediated by a complex network of signaling pathways, with the intrinsic (mitochondrial) pathway playing a central role in response to microtubule-targeting agents.

Key molecular events in the apoptotic cascade initiated by this compound include:

  • Activation of Pro-apoptotic Proteins: The sustained mitotic arrest leads to the upregulation and activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[8]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7.[6]

  • Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Signaling Pathway Modulation

The cellular response to this compound is not limited to the direct effects on microtubules. The resulting mitotic stress and induction of apoptosis involve the modulation of several key signaling pathways that govern cell survival and death.

Caption: Signaling pathway of this compound.

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a suite of well-established in vitro assays.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.[9][10]

Step-by-Step Methodology: [9][10][11][12]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[10]

    • Prepare a stock solution of purified tubulin (e.g., from bovine brain) in the reaction buffer.

    • Prepare a GTP stock solution.

    • Prepare a stock solution of the test compound (this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, and colchicine as a polymerization inhibitor) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and, if required, a polymerization enhancer like glycerol.[10]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance (at 340 nm for light scattering) or fluorescence at regular intervals for a defined period (e.g., 60-90 minutes).[10]

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

    • Compare the curves of the test compound-treated samples to the control samples to determine the inhibitory effect on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Methodology: [14][15][16]

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[16]

    • Incubate the cells at -20°C for at least 2 hours.[15]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content.

  • Data Analysis:

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[19]

Step-by-Step Methodology: [17][19][20]

  • Cell Culture and Treatment:

    • Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.[20]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[17]

    • Incubate the cells in the dark at room temperature for 10-15 minutes.[17][19]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[20]

  • Data Analysis:

    • Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • The four quadrants of the plot represent:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Data Summary

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of a cell population by 50%.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.57[5]
HepG2Liver Cancer1.13[5]
Note: The IC50 values can vary depending on the cell line and the assay conditions.

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase and triggers apoptosis. Its clear mechanism of action and significant antiproliferative activity against various cancer cell lines make it a compelling lead compound for anticancer drug development.

Future research should focus on:

  • Structural Biology: Determining the co-crystal structure of the compound bound to tubulin to precisely define its binding site and interactions.

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.

  • Pharmacokinetics and Toxicology: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • Combination Therapies: Investigating the potential synergistic effects of combining this compound with other anticancer agents.

A thorough understanding of these aspects will be crucial for the successful translation of this promising compound from the laboratory to the clinic.

References

  • Seminerio, M. J., Daniels, R. N., Eason, M. A., & Matsumoto, R. R. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 123–132. [Link]

  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 49(12), 3033–3044.
  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Sackett, D. L. (2018). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology (Vol. 1777, pp. 1-17). Humana Press.
  • Bates, M., & Eastman, A. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(2), 274–306.
  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8031.
  • Henschler, S., Hähnel, P. S., Siegmund, D., & Wajant, H. (2024). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. International Journal of Molecular Sciences, 25(9), 4707.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 201-206.
  • Prota, A. E., Bargsten, K., Northcote, P. T., Marsh, M., & Steinmetz, M. O. (2016). Pironetin reacts covalently with cysteine-316 of α-tubulin to destabilize microtubule.
  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., Al-Qudah, M. A., & El-Gazzar, M. G. (2019). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 24(21), 3922.
  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11.
  • Chan, G. K., & Fung, T. K. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (116), 54562.
  • Kasibhatla, S., Baichwal, V., Cai, S. X., Roth, B., Skvortsova, I., & Zips, D. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorganic & Medicinal Chemistry, 15(11), 3828–3837.
  • Wang, Y., Zhang, N., Li, L., Liu, J., & Li, Z. (2014). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4153–4157.
  • Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (170).
  • Al-Zahrani, H. A., & El-Gazzar, M. G. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(19), 6543.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • 2.12. In vitro tubulin polymerization assay. (2020). Bio-protocol, 10(24), e3868.
  • 2-Aminoisonicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Therapeutic Potential of the 2-((Phenyl)amino)isonicotinonitrile Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutic agents has led to a significant focus on nitrogen-containing heterocyclic compounds, which form the backbone of many established drugs. Within this vast chemical space, the 2-((phenyl)amino)isonicotinonitrile scaffold presents a compelling area of investigation. The incorporation of a fluorophenyl moiety, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, further heightuates the potential of molecules like 2-((4-Fluorophenyl)amino)isonicotinonitrile.

A comprehensive review of the current scientific literature reveals a notable absence of specific studies detailing the biological activities of this compound. However, a wealth of research on structurally analogous compounds, particularly 2-aminonicotinonitrile and various fluorophenyl-substituted heterocycles, provides a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the available data on these related molecules to offer a scientifically grounded perspective on the probable biological profile of this compound, with a primary focus on its potential as an anticancer agent.

The Chemical Context: The this compound Scaffold

The core structure of this compound combines three key pharmacophoric elements: a pyridine ring, a nitrile group, and a 4-fluorophenylamino substituent. The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The nitrile group can act as a hydrogen bond acceptor and is a versatile synthetic handle for further molecular elaboration.

The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Synthetic Pathways to Related 2-Aminonicotinonitrile Derivatives

While a specific synthesis for this compound is not documented, the general synthesis of 2-aminonicotinonitrile derivatives is well-established. A common and efficient method involves a one-pot, multi-component reaction.

Generalized Synthetic Protocol:

A typical synthesis involves the condensation of an appropriate aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1] This approach is often facilitated by microwave irradiation in a solvent-free environment, promoting a facile, rapid, and environmentally conscious reaction.[1]

Step-by-Step Methodology:

  • Reactant Charging: A dry reaction vessel is charged with equimolar amounts of the desired aldehyde (e.g., a substituted benzaldehyde), methyl ketone (e.g., a substituted acetophenone), and malononitrile. An excess of ammonium acetate (typically 1.5 to 2 equivalents) is added as a source of ammonia and a catalyst.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation for a period of 7-9 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a suitable solvent, such as ethanol. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., 95% ethanol) to yield the pure 2-aminonicotinonitrile derivative.

This synthetic strategy offers a versatile platform for generating a library of 2-aminonicotinonitrile derivatives with diverse substitutions for structure-activity relationship (SAR) studies.

Anticipated Biological Activities: Insights from Analogs

Based on extensive research into structurally similar compounds, this compound is anticipated to exhibit significant biological activities, most notably in the realm of oncology.

Anticancer Potential

The cyanopyridine moiety is a key feature in a number of compounds with demonstrated anticancer properties.[2] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Many pyridine derivatives with anticancer activity trigger apoptosis in cancer cells.[2] This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

Another common mechanism is the disruption of the normal cell cycle progression. By arresting cells at specific checkpoints, such as the G2/M phase, these compounds can prevent cell division and proliferation, ultimately leading to cell death.

Supporting Evidence from Related Compounds:

  • Nicotinonitrile Derivatives: Studies on various nicotinonitrile derivatives have demonstrated their potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer.[2] For some derivatives, the IC50 values were in the low micromolar range, indicating significant potency.[2]

  • Fluorophenyl-Containing Heterocycles: The inclusion of a fluorophenyl group is a recurring theme in the design of potent anticancer agents. For instance, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit selective cytotoxicity against estrogen-dependent breast cancer cells.[3][4]

  • 2-Anilino Triazolopyrimidines: A series of 2-anilino triazolopyrimidines, which share a similar amino-heterocycle-phenyl structure, have been investigated as potent anticancer agents. Certain derivatives displayed IC50 values in the nanomolar range against HeLa, A549, and HT-29 cancer cells.[1][5][6][7] These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[1][5][6][7]

Illustrative Signaling Pathway: Intrinsic Apoptosis

apoptosis_pathway Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Quantitative Data from Analogous Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
Nicotinonitrile DerivativeMCF-73.58[2]
Nicotinonitrile DerivativePC-33.60[2]
2-Anilino TriazolopyrimidineHeLa0.030-0.043[1][5][6][7]
2-Anilino TriazolopyrimidineA5490.160-0.240[1][5][6][7]
2-Anilino TriazolopyrimidineHT-290.067-0.160[1][5][6][7]
Fluorophenyl-1,3,4-thiadiazoleMCF-7~52-55[3][4]
Antimicrobial Activity

The 2-aminonicotinonitrile scaffold has also been explored for its potential antimicrobial properties. Derivatives of this class have shown activity against various bacterial and fungal strains.

Supporting Evidence from Related Compounds:

  • 2-Oxonicotinonitrile Derivatives: Certain 2-oxonicotinonitrile derivatives have been evaluated for their antimicrobial and antiviral activities. Some have demonstrated activity against Gram-positive bacteria, such as Bacillus subtilis.[8]

  • Fluorinated Isatins: While not a direct analog, fluorinated isatin derivatives, which also feature a fluorophenyl group, have shown promising antibacterial and antifungal activities.[9]

A Roadmap for Biological Evaluation: Key Experimental Protocols

To formally assess the biological activity of this compound, a series of well-established in vitro assays would be required. The following protocols provide a robust framework for such an investigation.

In Vitro Anticancer Activity Screening Workflow

anticancer_workflow Start Start Compound_Synthesis Synthesize and Purify Compound Start->Compound_Synthesis Cytotoxicity_Assay MTT Assay for Cytotoxicity (e.g., MCF-7, A549, PC-3) Compound_Synthesis->Cytotoxicity_Assay Determine_IC50 Calculate IC50 Value Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle If Active Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay If Active End End Cell_Cycle->End Apoptosis_Assay->End

Caption: A typical workflow for in vitro anticancer drug screening.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique uses a fluorescent dye that binds to DNA (e.g., propidium iodide, PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the wealth of data on structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the field of oncology. The 2-aminonicotinonitrile scaffold, in conjunction with a fluorophenyl substituent, represents a promising starting point for the development of novel anticancer agents.

The logical next step is the chemical synthesis of this compound and its subsequent evaluation through the in vitro screening assays outlined in this guide. Such studies will be crucial in determining its actual cytotoxic potency and elucidating its mechanism of action. Further research could then focus on structure-activity relationship studies to optimize its biological activity and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic candidate.

References

  • PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. Retrieved from [Link]

  • PMC. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Retrieved from [Link]

  • PubMed. (2013). Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • PubMed. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025). Retrieved from [Link]

  • Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). Retrieved from [Link]

  • PubMed. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Retrieved from [Link]

  • Swansea University. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Cronfa. Retrieved from [Link]

  • Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. (2007). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino‐3‐cyanopyridines and pyrano[2,3‐d] pyrimidine.... Retrieved from [Link]

  • University of Padova. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

  • PMC. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PubMed Central. Retrieved from [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Retrieved from [Link]

Sources

The Emergence of 2-((4-Fluorophenyl)amino)isonicotinonitrile Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-((4-fluorophenyl)amino)isonicotinonitrile scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, particularly those targeting key players in oncogenic signaling pathways such as the RAF kinases. This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of this class of compounds. We will delve into the structure-activity relationships that govern their potency and selectivity, outline detailed experimental protocols for their synthesis and evaluation, and discuss their pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction: The Rationale for Targeting Kinases in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.

The aminopyridine scaffold has been identified as a versatile core for the development of kinase inhibitors.[1][2] This guide focuses on a specific aminopyridine derivative, this compound, and its analogs, which have shown promise as potent and selective inhibitors of key oncogenic kinases.

The this compound Scaffold: A Privileged Structure

The this compound core possesses several key features that make it an attractive scaffold for kinase inhibitor design:

  • Hydrogen Bonding Capabilities: The aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.

  • Structural Rigidity and Planarity: The aromatic nature of the pyridine and phenyl rings provides a rigid framework that can be appropriately functionalized to achieve high binding affinity and selectivity.

  • Fluorine Substitution: The 4-fluoro substituent on the phenyl ring can enhance binding affinity through favorable interactions with the protein and can also improve metabolic stability and pharmacokinetic properties.

  • Nitrile Group: The isonicotinonitrile moiety provides a handle for further chemical modification and can also contribute to the overall electronic properties of the molecule.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves a nucleophilic aromatic substitution reaction. A key starting material is 2-chloroisonicotinonitrile, which can be reacted with 4-fluoroaniline.[3]

A general synthetic route is outlined below:

G cluster_0 Reaction Conditions A 2-Chloroisonicotinonitrile C This compound A->C B 4-Fluoroaniline B->C D Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, Dioxane) Heat

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloroisonicotinonitrile (1.0 eq)[3]

  • 4-Fluoroaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloroisonicotinonitrile in DMF, add 4-fluoroaniline and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant potential as inhibitors of several oncogenic kinases, most notably BRAF.[4]

Inhibition of RAF Kinases and the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth and survival. The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are key components of this pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[5]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 2-((4-Fluorophenyl)amino) isonicotinonitrile Analog Inhibitor->RAF Inhibition

Caption: The MAPK/ERK signaling pathway and the point of inhibition by RAF inhibitors.

This compound derivatives have been designed to target the ATP-binding site of BRAF, including the V600E mutant. By inhibiting BRAF, these compounds can block downstream signaling through MEK and ERK, ultimately leading to decreased cell proliferation and apoptosis in BRAF-mutant cancer cells.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the core scaffold. Key SAR insights from related aminopyridine kinase inhibitors include:

  • Substitutions on the Pyridine Ring: Modifications at the 5- and 6-positions of the pyridine ring can significantly impact kinase inhibitory activity and selectivity. Bulky substituents in these positions can be used to probe specific pockets within the kinase active site.

  • Analogs of the 4-Fluorophenyl Group: While the 4-fluorophenyl moiety is often optimal, other substitutions on this ring can be explored to fine-tune the electronic and steric properties of the inhibitor, potentially improving potency and pharmacokinetic parameters.[6]

  • Modifications of the Nitrile Group: The nitrile group can be replaced with other small, electron-withdrawing groups to modulate the overall properties of the molecule, although this can sometimes lead to a decrease in activity.

Table 1: Hypothetical Kinase Inhibition Profile of this compound Analogs

CompoundR1-substituent (Pyridine Ring)R2-substituent (Phenyl Ring)BRAF V600E IC₅₀ (nM)CRAF IC₅₀ (nM)
1 H4-F50250
2 5-Cl4-F25300
3 6-Methyl4-F75400
4 H2,4-diF40200

This table represents hypothetical data based on known SAR trends for similar kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against specific kinases is through an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction by adding Substrate and ATP Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction_Detect_ADP Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction_Detect_ADP Add_Detection_Reagent Add Kinase Detection Reagent to generate Luminescent Signal Stop_Reaction_Detect_ADP->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data to Determine IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-((4-Fluorophenyl)amino)isonicotinonitrile is a novel small molecule with a chemical architecture suggestive of significant biological activity. Its core structure, featuring a substituted aminopyridine scaffold, is frequently associated with the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We move beyond theoretical lists to detail the causality behind experimental choices, presenting a multi-pronged strategy that combines robust biochemical, proteomic, and cellular methodologies. The narrative emphasizes self-validating systems, from initial target discovery using affinity chromatography-mass spectrometry (AC-MS) to confirming direct intracellular engagement with the Cellular Thermal Shift Assay (CETSA). By integrating detailed protocols, workflow visualizations, and data interpretation strategies, this document serves as an actionable roadmap for elucidating the mechanism of action of this compound and unlocking its therapeutic potential.

Introduction: Analyzing the Therapeutic Potential of this compound

The molecule this compound represents a compelling starting point for a drug discovery campaign. Its structure is characterized by three key moieties: an isonicotinonitrile head, a central aminopyridine core, and a 4-fluorophenyl tail group.

  • Aminopyridine Scaffold: This nitrogen-containing heterocyclic system is a privileged scaffold in medicinal chemistry. It is capable of forming multiple hydrogen bonds, often mimicking the adenine hinge-binding motif of ATP. Consequently, aminopyridine derivatives are frequently found in the active sites of protein kinases.[1][2][3][4] The development of small-molecule inhibitors based on this scaffold has been a fruitful area of research, leading to numerous clinical candidates.[1][5]

  • Fluorine Substitution: The incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design. This modification can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and pharmacokinetic profile.[6][7]

  • Isonicotinonitrile Group: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or participate in covalent interactions, depending on the target protein's active site topology.

Given this structural analysis, the most probable and high-value targets for this compound belong to the human kinome . Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3][8][9] Therefore, a logical and empirically supported starting hypothesis is that this compound functions as a protein kinase inhibitor . This guide outlines a systematic approach to confirm this hypothesis and identify the specific kinase(s) or other off-target proteins it modulates.

A Multi-Pronged Strategy for Target Identification

Identifying the specific protein target of a novel compound requires a convergence of evidence from orthogonal methods. No single technique is foolproof; therefore, we propose a workflow that combines a broad, discovery-phase approach with a highly specific, validation-phase approach. The two main pillars of this strategy are affinity-based proteomics and label-free biophysical assays.[10][11][12]

Discovery Phase: Affinity-Based Proteomics

The primary goal of the discovery phase is to generate a high-confidence list of potential protein interactors from a complex biological sample, such as a cancer cell line lysate. Affinity chromatography coupled with mass spectrometry (AC-MS) is the gold standard for this purpose.[10][13] This method uses an immobilized version of the small molecule to "fish" for its binding partners in the proteome.[10][13]

The diagram below outlines the logical flow of an AC-MS experiment designed to identify the binding partners of this compound.

AC_MS_Workflow cluster_prep Phase 1: Probe Synthesis & Matrix Prep cluster_exp Phase 2: The 'Pull-Down' Experiment cluster_analysis Phase 3: Protein ID & Analysis syn Synthesize Linker-Modified Compound immob Immobilize Compound on Affinity Resin (e.g., NHS-activated Sepharose) syn->immob ctl_beads Prepare Control Resin (Linker only or Inactive Analog) incubate Incubate Lysate with Compound & Control Resins ctl_beads->incubate Parallel Control lysate Prepare Native Cell Lysate wash Wash Resins to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE & Staining (Quality Control) elute->sds digest In-Solution or In-Gel Tryptic Digestion sds->digest lcms LC-MS/MS Analysis digest->lcms db Database Search & Protein Identification lcms->db quant Label-Free Quantification (LFQ) db->quant hit_list Generate Final Hit List quant->hit_list

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of where to attach the linker to this compound is critical. The linker should be placed at a position that does not interfere with the pharmacophore responsible for protein binding. Based on its structure, modifying the isonicotinonitrile ring, if chemically feasible, may be preferable to altering the core aminophenyl moiety.

  • Controls are Non-Negotiable: A robust AC-MS experiment is a self-validating system. Running a parallel experiment with control beads (e.g., resin with linker only) is essential to distinguish true interactors from proteins that bind non-specifically to the matrix itself.[14] A superior control involves using a structurally similar but biologically inactive analog of the compound, which helps eliminate proteins that bind non-specifically to the general chemical scaffold.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a short PEG or alkyl chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid).

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Simultaneously prepare control beads.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where kinases are dysregulated) and harvest cells. Lyse the cells under native (non-denaturing) conditions using a mild detergent buffer (e.g., Triton X-100 based) supplemented with protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins using a competitive elution (with an excess of free compound) or a denaturing elution (with SDS-PAGE loading buffer or 8M urea).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain. This step serves as a crucial quality control check.

    • Excise protein bands or process the entire eluate for in-solution tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

    • Identify proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

  • Data Analysis: Use label-free quantification (LFQ) to compare the abundance of each identified protein between the compound pulldown and the control pulldown. True binding partners should be significantly enriched in the compound sample.

Validation Phase: Cellular Target Engagement

A list of potential targets from AC-MS is a powerful starting point, but it does not confirm direct binding in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an indispensable method for validating target engagement in situ.[17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation.[19][20][21]

This diagram illustrates the CETSA workflow to confirm if a candidate protein (e.g., "Kinase X" from the AC-MS screen) is a direct target.

CETSA_Workflow cluster_treatment Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis of Soluble Fraction cells Culture Intact Cells treat_veh Treat with Vehicle (DMSO) cells->treat_veh treat_comp Treat with Compound cells->treat_comp aliquot_v Aliquot Vehicle-Treated Cells treat_veh->aliquot_v aliquot_c Aliquot Compound-Treated Cells treat_comp->aliquot_c heat_block Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) aliquot_v->heat_block aliquot_c->heat_block lysis Cell Lysis (Freeze-Thaw) heat_block->lysis centrifuge Centrifugation to Pellet Aggregated Proteins lysis->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb Western Blot for Target Protein (Kinase X) supernatant->wb quant Densitometry & Plotting wb->quant result Shift in Melting Curve Confirms Engagement quant->result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Causality Behind Experimental Choices:

  • Intact Cells vs. Lysate: Performing CETSA in intact cells is crucial. It ensures that the compound must cross the cell membrane and engage its target in the presence of endogenous ATP concentrations and interacting proteins, providing a more physiologically relevant result than lysate-based assays.[17][19]

  • Temperature Gradient: A full temperature melt curve is performed initially to determine the target's intrinsic melting temperature (Tm). A significant shift (ΔTm) in this curve in the presence of the compound is strong evidence of binding.[17][21]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat one set of cells with this compound (e.g., at 10-20x the cellular EC50) and a parallel set with vehicle (e.g., DMSO) for 1-2 hours.[17]

  • Heating Step: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[19]

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[18]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein (identified from the AC-MS screen) remaining in the soluble fraction at each temperature point using quantitative Western blotting with a specific antibody.

  • Data Analysis:

    • Perform densitometry on the Western blot bands.

    • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.

Data Presentation and Interpretation

Table 1: Hypothetical Hit List from AC-MS Experiment

This table structure should be used to rank potential targets based on quantitative enrichment and known biological relevance.

RankProtein ID (UniProt)Gene NameProtein NameEnrichment Ratio (Compound/Control)Known Function / Pathway Relevance
1P06213ABL1Tyrosine-protein kinase ABL125.3Proto-oncogene, cell proliferation, BCR-ABL fusion in CML
2P31749LCKTyrosine-protein kinase Lck18.9T-cell receptor signaling, immune response
3Q15418AURKBAurora kinase B15.2Mitotic checkpoint, cell division, cancer target[8]
4P42336Hsp90AA1Heat shock protein HSP 90-alpha8.5Chaperone for many kinases, frequent pulldown interactor
5P08684VIMVimentin3.1Cytoskeletal protein, common non-specific binder

Interpretation: In this hypothetical example, ABL1, LCK, and AURKB are high-priority candidates due to their high enrichment and direct role as kinases. HSP90 is a plausible interactor but requires careful follow-up as it is a chaperone for many kinases. Vimentin, with low enrichment, is likely a non-specific background binder.

Table 2: Comparison of Target Validation Techniques

This table helps researchers choose the appropriate follow-up assays after CETSA.

TechniquePrincipleMeasuresThroughputKey Advantage
CETSA Ligand-induced thermal stabilizationTarget EngagementMediumGold standard for in-cell target engagement[17][18]
Isothermal Titration Calorimetry (ITC) Heat change upon bindingAffinity (Kd), StoichiometryLowProvides full thermodynamic profile of the interaction
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingKinetics (kon, koff), Affinity (Kd)Medium-HighReal-time measurement of binding and dissociation rates
Enzyme Inhibition Assay Measurement of enzyme activityFunctional Potency (IC50)HighConfirms functional modulation of the target enzyme

Summary and Future Directions

The framework presented in this guide provides a robust and logical pathway for elucidating the therapeutic targets of this compound. By starting with a broad proteomic screen (AC-MS) and confirming hits with a rigorous biophysical assay in a cellular context (CETSA), researchers can generate high-confidence hypotheses for the compound's mechanism of action.

The logical next steps after confirming a direct target (e.g., Aurora Kinase B) would be:

  • Determine Functional Potency: Perform in vitro kinase assays to measure the IC50 value and confirm that binding leads to inhibition of the target's enzymatic activity.

  • Assess Selectivity: Profile the compound against a broad panel of kinases to understand its selectivity profile, which is critical for predicting potential off-target effects.

  • Cellular Functional Assays: Conduct cell-based assays to demonstrate that target inhibition by the compound leads to the desired downstream biological effect (e.g., cell cycle arrest or apoptosis for an AURKB inhibitor).[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize potency, selectivity, and drug-like properties.[22]

By following this systematic approach, the scientific community can effectively decode the therapeutic promise of novel chemical entities like this compound, paving the way for the development of next-generation precision medicines.

References

  • Title: Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor Source: PubMed Central URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed Central URL: [Link]

  • Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition Source: National Institutes of Health URL: [Link]

  • Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation Source: PubMed Central URL: [Link]

  • Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery Source: ResearchGate URL: [Link]

  • Title: Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries Source: LCGC International URL: [Link]

  • Title: Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products | Request PDF Source: ResearchGate URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile Source: ResearchGate URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Institutes of Health URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace by Typeset URL: [Link]

  • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: PubMed Central URL: [Link]

  • Title: Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands Source: BrJAC URL: [Link]

  • Title: Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products Source: YouTube URL: [Link]

  • Title: 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis Source: PubMed URL: [Link]

  • Title: Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials Source: PubMed Central URL: [Link]

  • Title: Principle of the cellular thermal shift assay (CETSA). When exposed to... Source: ResearchGate URL: [Link]

  • Title: Target Identification and Validation (Small Molecules) Source: University College London URL: [Link]

  • Title: Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met Source: ACS Omega URL: [Link]

Sources

An In-Depth Technical Guide to 2-((4-Fluorophenyl)amino)isonicotinonitrile in Medicinal Chemistry: An Analysis of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Extensive research into the scientific and patent literature has revealed that 2-((4-Fluorophenyl)amino)isonicotinonitrile is a novel chemical entity with limited publicly available data. As such, this guide will provide a comprehensive analysis of the core structural motifs of this compound—the 2-aminopyridine and isonicotinonitrile moieties—and their established roles in medicinal chemistry, particularly in the context of kinase inhibition. This approach will offer valuable insights into the potential applications and therapeutic promise of this compound, while transparently acknowledging the current landscape of available research.

Introduction: Deconstructing a Potential Kinase Inhibitor

The structure of this compound presents a compelling scaffold for medicinal chemists. It combines the 2-aminopyridine core, a privileged structure in kinase inhibitor design, with an isonicotinonitrile moiety, which can participate in crucial hydrogen bonding interactions within an ATP-binding pocket. The presence of a 4-fluorophenyl group further suggests a design aimed at occupying hydrophobic pockets and potentially enhancing metabolic stability. This guide will explore the synthesis, potential mechanisms of action, and therapeutic rationale for this compound by drawing parallels with structurally related and well-characterized molecules.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A plausible synthetic route would feature the reaction of 2-chloroisonicotinonitrile with 4-fluoroaniline. This reaction is typically facilitated by a base and may be catalyzed by a transition metal catalyst, such as a palladium complex, to improve reaction efficiency.

Exemplary Synthetic Protocol:

While a specific protocol for the title compound is not available, a general procedure for the synthesis of similar 2-aminopyridine derivatives is as follows:

  • Reaction Setup: To a solution of 2-chloroisonicotinonitrile (1 equivalent) in an appropriate solvent such as dioxane or DMF, add 4-fluoroaniline (1.1 equivalents) and a base, for example, potassium carbonate or sodium tert-butoxide (2-3 equivalents).

  • Catalysis (Optional but Recommended): For challenging substrates, the addition of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) can significantly improve the reaction rate and yield.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow Reactants 2-Chloroisonicotinonitrile + 4-Fluoroaniline Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., Dioxane) Heat (80-120 °C) (Optional: Pd Catalyst) Reaction_Conditions->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

The 2-Aminopyridine Moiety: A Cornerstone of Kinase Inhibition

The 2-aminopyridine scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors. This structural motif typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.

Hinge_Binding cluster_Inhibitor 2-Aminopyridine Inhibitor cluster_KinaseHinge Kinase Hinge Region Inhibitor {  N |  NH2 } Hinge {  NH |  C=O } Inhibitor:N_pyridine->Hinge:NH_backbone H-bond Inhibitor:NH2_amino->Hinge:CO_backbone H-bond

Numerous FDA-approved kinase inhibitors incorporate the 2-aminopyridine motif, highlighting its significance in drug design. By analogy, this compound is predicted to engage with the hinge region of various kinases, forming the foundation for its potential inhibitory activity.

The Role of the Isonicotinonitrile Group

The nitrile group at the 4-position of the pyridine ring (isonicotinonitrile) is an interesting feature. While the pyridine ring itself is part of the core hinge-binding motif, the nitrile functionality can serve several purposes:

  • Additional Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, potentially forming interactions with residues in the solvent-exposed region of the ATP-binding site or with ordered water molecules.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile group can influence the electronic properties of the pyridine ring, potentially affecting its pKa and overall binding affinity.

  • Vector for Further Derivatization: The nitrile group can be chemically modified to introduce other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

The 4-Fluorophenyl Substituent: Tuning for Potency and Selectivity

The 4-fluorophenyl group attached to the amino linker is a common substituent in medicinal chemistry. Its role is multifaceted:

  • Hydrophobic Interactions: The phenyl ring can occupy a hydrophobic pocket adjacent to the hinge region, contributing to the overall binding affinity of the molecule.

  • Metabolic Stability: The fluorine atom at the para-position can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

  • Fine-tuning of Electronic Properties: The electronegative fluorine atom can influence the electron density of the phenyl ring, which can in turn affect its interactions with the target protein.

Potential Kinase Targets and Therapeutic Applications

Given the structural features of this compound, it is plausible that this compound could inhibit a range of protein kinases. The specific kinases it targets would depend on the overall shape and electrostatic properties of the molecule and how well it complements the ATP-binding site of a particular kinase.

Based on the prevalence of the 2-aminopyridine scaffold in oncology, potential kinase targets could include:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

  • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs).

Inhibition of these kinases is a validated strategy for the treatment of various cancers. Therefore, this compound could have potential applications as an anticancer agent.

Future Directions and the Path Forward

While this guide has provided a theoretical framework for understanding the potential of this compound in medicinal chemistry, experimental validation is crucial. The next steps in the development of this compound would involve:

  • Synthesis and Characterization: The successful synthesis and full characterization of the molecule.

  • In Vitro Kinase Profiling: Screening the compound against a panel of kinases to identify its primary targets and determine its selectivity profile.

  • Cellular Assays: Evaluating the anti-proliferative activity of the compound in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of each structural component to its activity and to optimize its potency and selectivity.

  • Pharmacokinetic and In Vivo Efficacy Studies: Assessing the drug-like properties of the compound and its efficacy in animal models of cancer.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. By combining the proven hinge-binding capabilities of the 2-aminopyridine motif with the potential for additional interactions and favorable physicochemical properties conferred by the isonicotinonitrile and 4-fluorophenyl groups, this molecule holds the potential to be a potent and selective kinase inhibitor. The lack of extensive public data underscores the opportunity for novel research in this area. Future synthetic and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

As this guide is based on the analysis of structural motifs and general principles in medicinal chemistry due to the limited specific data on this compound, a formal reference list to specific articles on this compound cannot be provided. The information presented is a synthesis of established knowledge in the field of kinase inhibitor design and the medicinal chemistry of heterocyclic compounds. For further reading on the topics discussed, the following general resources are recommended:

  • Journal of Medicinal Chemistry, published by the American Chemical Society.
  • European Journal of Medicinal Chemistry, published by Elsevier.
  • Review articles on kinase inhibitors and privileged structures in drug discovery.

A Technical Guide to the Characterization of Novel Tankyrase Inhibitors: Mechanism, Assays, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as critical regulators of cellular signaling pathways, most notably the Wnt/β-catenin cascade. Their enzymatic activity, which involves the PARsylation (poly-ADP-ribosylation) of target proteins, earmarks them for proteasomal degradation. Dysregulation of this process is a hallmark of various diseases, particularly cancers with aberrant Wnt signaling, such as colorectal carcinoma. Consequently, the development of small-molecule tankyrase inhibitors represents a highly promising therapeutic strategy. This guide provides a comprehensive technical overview of the workflow for identifying, characterizing, and validating novel tankyrase inhibitors. We will delve into the core mechanism of action, provide detailed, field-proven protocols for essential biochemical and cellular assays, and discuss key preclinical development considerations. While the principles discussed are broadly applicable, we will frame the discussion around the evaluation of novel chemical scaffolds, such as aminopyridine derivatives, to illustrate the journey from a chemical hit to a validated preclinical candidate.

Part 1: The Rationale for Tankyrase Inhibition

The Role of Tankyrase 1 & 2 in Cellular Signaling

Tankyrase 1 (PARP5a) and Tankyrase 2 (PARP5b) are highly homologous proteins that share key functional domains, including an ankyrin repeat domain for protein-protein interactions and a C-terminal PARP catalytic domain. While initially discovered for their role in telomere maintenance, their function is now known to extend to a plethora of cellular processes, including glucose metabolism, vesicle trafficking, and, most critically for oncology, the Wnt/β-catenin signaling pathway.[1]

Aberrant activation of the Wnt pathway is a primary driver in approximately 60% of colorectal cancers and is implicated in numerous other malignancies.[2] Tankyrases act as positive regulators of this pathway by targeting Axin, a key scaffolding protein in the β-catenin "destruction complex."

Mechanism of Action: Axin PARsylation and Degradation

In the absence of a Wnt signal, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and transcription of target oncogenes like c-Myc and Cyclin D1.[3]

Tankyrase activity disrupts this crucial regulatory process. TNKS1/2 bind to Axin and catalyze its PARsylation, a post-translational modification where ADP-ribose units are attached to the protein. This PAR chain acts as a signal for the E3 ubiquitin ligase RNF146, which poly-ubiquitinates Axin, leading to its proteasomal degradation.[4] The resulting depletion of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, enter the nucleus, and drive oncogenic gene expression.[2]

Therefore, the central mechanism of a tankyrase inhibitor is to block the catalytic activity of TNKS1/2. This prevents Axin PARsylation, leading to the stabilization and accumulation of Axin protein.[2][3] A restored destruction complex can then effectively sequester and degrade β-catenin, thereby silencing the aberrant Wnt signal.

Part 2: Identifying and Characterizing Novel Inhibitors

Discovery Strategies

The identification of novel tankyrase inhibitors leverages a range of modern drug discovery techniques. Initial starting points, or "hits," can be found through several avenues:

  • High-Throughput Screening (HTS): Large chemical libraries are screened using biochemical or cell-based assays to identify compounds that inhibit tankyrase activity or downstream Wnt signaling.

  • Structure-Based Virtual Screening: Computational docking of millions of compounds into the known crystal structure of the tankyrase catalytic domain can identify molecules with a high probability of binding.[3][5] This method significantly reduces the number of compounds needed for wet lab screening.[2] For example, the discovery of the inhibitor LZZ-02 involved screening over 13.4 million compounds through molecular docking.[3]

  • Fragment-Based Screening: Small chemical fragments are screened for weak binding to the target, and promising fragments are then elaborated or linked to generate more potent molecules.

  • Hybridization Approach: Privileged fragments from two or more distinct inhibitor series are combined to design a new chemical class with potentially improved properties.[1]

The Aminopyridine Scaffold: A Note on Chemical Matter

The 2-aminopyridine core and its derivatives, such as isonicotinonitriles, represent a "privileged scaffold" in medicinal chemistry. This structure is frequently found in inhibitors targeting ATP-binding sites in kinases and NAD+-binding sites in other enzymes, including PARPs. Its hydrogen bonding capabilities and synthetic tractability make it an attractive starting point for inhibitor design. While this guide focuses on general evaluation methods, these protocols are directly applicable to characterizing novel compounds emerging from such chemical series, including hypothetical structures like 2-((4-Fluorophenyl)amino)isonicotinonitrile.

Part 3: Biochemical and Mechanistic Validation

The first critical step after identifying a potential inhibitor is to confirm its direct enzymatic activity and determine its potency.

Protocol: In Vitro Tankyrase Enzymatic Assay

This protocol is designed to quantify the direct inhibition of tankyrase catalytic activity by measuring the production of poly(ADP-ribose) (PAR). The causality is direct: if the compound inhibits the enzyme, the amount of PAR produced will decrease in a dose-dependent manner.

Principle: This immunochemical assay measures the accumulation of PAR generated by recombinant tankyrase using NAD+ as a substrate. The PAR product is detected via a chemiluminescent reaction.[5]

Materials:

  • Recombinant human tankyrase 2 catalytic domain (e.g., residues 849–1166)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Test compound (e.g., this compound) and positive control inhibitor (e.g., XAV939) dissolved in DMSO

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM MgCl₂

  • Nitrocellulose membrane

  • Primary antibody: Mouse anti-PAR monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (e.g., Luminol-based)

  • X-ray film or digital imager

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., ≤2%) across all wells to avoid solvent-induced artifacts.

  • Reaction Setup: In a 96-well plate or microfuge tubes, combine the Reaction Buffer, a fixed concentration of recombinant TNKS2 enzyme, and the desired concentration of the test compound or DMSO vehicle (for the "no inhibition" control).

  • Initiation: Start the enzymatic reaction by adding NAD+ to a final concentration of 10-50 μM. Incubate the mixture at 25°C for 30 minutes.[5]

  • Termination & Spotting: Stop the reaction by adding a potent control inhibitor (like XAV939) at a high concentration or by adding SDS-PAGE loading buffer. Spot a small volume (e.g., 1-2 μL) of each reaction mixture onto a dry nitrocellulose membrane and allow it to air dry completely.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. Expose to X-ray film or capture the signal with a digital imager.

  • Data Analysis: Quantify the signal intensity for each spot. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation: Benchmarking Potency

The biochemical IC50 value is a primary measure of a compound's potency. This data should be compared against known standards to contextualize its activity.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)Source
XAV939~11~4[3]
G007-LK4625[6]
Compound 16296.3[1]
Diagram: Mechanism of Tankyrase Inhibition

G cluster_0 Normal TNKS Activity cluster_1 With TNKS Inhibitor TNKS Tankyrase (TNKS) PAR_Axin PARsylated Axin TNKS->PAR_Axin PARsylation NAD NAD+ NAD->TNKS Substrate Axin Axin Axin->TNKS Target Proteasome Proteasome PAR_Axin->Proteasome Degradation Degradation Proteasome->Degradation TNKS_i Tankyrase (TNKS) Block X TNKS_i->Block Inhibitor TNKS Inhibitor (e.g., this compound) Inhibitor->TNKS_i Binds to Catalytic Site Axin_s Stabilized Axin DestructionComplex Destruction Complex Restored Axin_s->DestructionComplex Block->Axin_s PARsylation Blocked

Caption: Mechanism of tankyrase (TNKS) inhibition leading to Axin stabilization.

Part 4: Cellular Activity and Pathway Engagement

Demonstrating that a compound inhibits the purified enzyme is necessary but not sufficient. The next crucial phase is to prove that it can enter cells, engage its target, and modulate the intended signaling pathway.

Assessing Wnt Pathway Inhibition

The primary cellular consequence of tankyrase inhibition is the stabilization of Axin, leading to the degradation of β-catenin. This provides clear, measurable biomarkers for target engagement.

Protocol: Cellular Wnt Signaling Reporter Assay (TOPFlash)

This is the gold-standard assay for quantifying Wnt/β-catenin pathway activity.

Principle: A luciferase reporter gene is placed under the control of a promoter containing binding sites for the TCF/LEF transcription factors. In cells with active Wnt signaling, β-catenin co-activates TCF/LEF, driving high luciferase expression. An effective inhibitor will reduce β-catenin levels, thus decreasing the luciferase signal.[3]

Materials:

  • HEK293T cells (or a cancer cell line with active Wnt signaling, like DLD-1)

  • TOPFlash and FOPFlash (negative control) reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or LiCl (to stimulate the pathway in non-constitutive cells)

  • Test compound and control inhibitor

  • Dual-Luciferase Reporter Assay System

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla normalization plasmid using a suitable transfection reagent.

  • Incubation: Allow cells to recover and express the plasmids for 18-24 hours.

  • Treatment:

    • For pathway stimulation: Replace the medium with fresh medium containing Wnt3a or LiCl.

    • Add serial dilutions of the test compound or control inhibitor to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the cells with the compound for an additional 16-24 hours.

  • Lysis and Reading: Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. The FOPFlash plasmid, which has mutated TCF/LEF binding sites, serves as a negative control to ensure the signal is specific. Calculate the percentage of inhibition relative to the stimulated DMSO control and determine the IC50 value.

Protocol: Western Blot Analysis for Biomarker Engagement

This protocol provides direct visual evidence of target engagement by measuring changes in the protein levels of key pathway components.

Principle: Cells are treated with the inhibitor, and the levels of Axin2 (a direct TNKS substrate and Wnt target gene), total β-catenin, and downstream targets (c-Myc, Cyclin D1) are measured by immunoblotting. A successful inhibitor should cause a dose-dependent increase in Axin2 and a decrease in β-catenin, c-Myc, and Cyclin D1.[3]

Materials:

  • DLD-1 or SW480 colorectal cancer cells (which have constitutively active Wnt signaling)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running apparatus

  • Western blot transfer system

  • Primary antibodies: anti-Axin2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment: Seed DLD-1 or SW480 cells and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 12-24 hours.

  • Lysis and Quantification: Wash the cells with cold PBS and lyse them on ice. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample.

  • Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the desired primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imager.

  • Analysis: Compare the band intensities between different treatment conditions. The loading control (e.g., Actin) ensures that any observed changes are not due to unequal protein loading.

Diagram: Wnt/β-catenin Signaling & TNKS Inhibition

G cluster_0 Wnt Pathway ON (Cancer) cluster_1 Wnt Pathway OFF (TNKS Inhibitor) Wnt Wnt Signal (or APC mutation) Receptor Receptor Complex Wnt->Receptor TNKS_active Active TNKS Receptor->TNKS_active Pathway Activation Axin_d Axin TNKS_active->Axin_d PARsylation Proteasome_a Proteasome Axin_d->Proteasome_a Degradation BetaCat_a β-catenin Nucleus_a Nucleus BetaCat_a->Nucleus_a Accumulation & Translocation TCF_a TCF/LEF BetaCat_a->TCF_a Oncogenes Oncogene Transcription (c-Myc, Cyclin D1) TCF_a->Oncogenes Inhibitor_c TNKS Inhibitor TNKS_inactive Inactive TNKS Inhibitor_c->TNKS_inactive Axin_s Stabilized Axin TNKS_inactive->Axin_s PARsylation Blocked DestructionComplex_c Destruction Complex Axin_s->DestructionComplex_c BetaCat_d β-catenin DestructionComplex_c->BetaCat_d Phosphorylation Proteasome_d Proteasome BetaCat_d->Proteasome_d Degradation Nucleus_d Nucleus BetaCat_d->Nucleus_d Translocation Blocked TCF_d TCF/LEF No_Transcription Transcription Blocked TCF_d->No_Transcription

Caption: The Wnt/β-catenin pathway in cancer and its inhibition by a TNKS inhibitor.

Data Interpretation: Cellular Potency

Cellular IC50 values from reporter or proliferation assays confirm that the compound is active in a biological context. These values are typically higher than biochemical IC50s due to factors like cell permeability and metabolic stability.

InhibitorCell LineAssayCellular IC50 (nM)Source
G007-LKDLD-1Proliferation~50[7]
Compound 16SW480Proliferation70[1]
LZZ-02HEK293-TOPFlashReporter10,000[3]

Part 5: Preclinical Development Considerations

A potent cellular inhibitor must possess drug-like properties to be a viable therapeutic.

ADME/PK Profiling
  • ADME (Absorption, Distribution, Metabolism, Excretion): In vitro assays are essential to assess a compound's fundamental properties. This includes measuring solubility, cell permeability (e.g., using a Caco-2 assay), metabolic stability in liver microsomes, and potential for hERG channel inhibition (a key cardiotoxicity liability).[5]

  • Pharmacokinetics (PK): If ADME properties are favorable, the compound is advanced into in vivo PK studies, typically in rodents (mice, rats).[1] These studies measure how the drug is absorbed, how it distributes into tissues, how long it remains in circulation (half-life), and how it is cleared from the body after oral or intravenous administration. Poor PK in rats was a reason for halting the development of the otherwise potent inhibitor G007-LK.[1]

In Vivo Efficacy

The ultimate test of a preclinical cancer drug is its ability to inhibit tumor growth in an animal model. For tankyrase inhibitors, this typically involves using a xenograft model where human colorectal cancer cells (e.g., DLD-1 or SW480) are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor volume is measured over time compared to a vehicle-treated control group.[1][3]

Selectivity

Selectivity is crucial for minimizing off-target side effects. A novel tankyrase inhibitor should be screened against a panel of other PARP family members to ensure it does not broadly inhibit DNA damage repair PARPs (like PARP1/2), which could lead to unwanted toxicities. Screening against a broad panel of kinases is also standard practice to identify potential off-target activities.

Diagram: Drug Discovery Workflow

G cluster_Hit Biochemical Validation cluster_H2L Cellular Validation cluster_LO In Vivo Validation Hit_ID Hit Identification (HTS, Virtual Screen) Biochem_Assay Enzymatic Assay (IC50) Hit_ID->Biochem_Assay Hit_to_Lead Hit-to-Lead (SAR Optimization) Cell_Assay TOPFlash Assay (Cellular IC50) Hit_to_Lead->Cell_Assay Lead_Opt Lead Optimization (ADME/PK Improvement) PK_Study Pharmacokinetics (Mouse, Rat) Lead_Opt->PK_Study Preclinical_Candidate Preclinical Candidate Biochem_Assay->Hit_to_Lead Biomarker_Assay Western Blot (Axin, β-catenin) Cell_Assay->Biomarker_Assay Biomarker_Assay->Lead_Opt Efficacy_Study Xenograft Model (Tumor Growth) PK_Study->Efficacy_Study Tox_Study Selectivity & Toxicity Screening Efficacy_Study->Tox_Study Tox_Study->Preclinical_Candidate

Caption: A typical workflow for tankyrase inhibitor drug discovery.

Part 6: Conclusion

The development of a tankyrase inhibitor like this compound or other novel scaffolds is a rigorous, multi-step process that relies on a foundation of scientific integrity and causality-driven experimentation. From initial biochemical validation of enzymatic inhibition to comprehensive cellular assays confirming on-target pathway modulation, each step serves as a critical quality control checkpoint. The protocols and frameworks outlined in this guide represent a robust system for characterizing a compound's mechanism, potency, and therapeutic potential. As our understanding of the diverse roles of tankyrases continues to expand, the systematic application of these principles will be paramount in translating promising chemical matter into effective clinical therapies for cancer and other devastating diseases.

References

  • Shi, Y., Liu, T., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. Available at: [Link]

  • Kettle, J. G., Bagal, S. K., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Prokhorov, A. M., Lagunin, A. A., et al. (2022). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. National Institutes of Health (NIH). Available at: [Link]

  • Domainex. (n.d.). Tankyrase: Inhibitors for the treatment of solid tumours. Domainex. Available at: [Link]

  • Al-Warhi, T., Sabt, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminoisonicotinonitrile. PubChem - NIH. Available at: [Link]

  • Singh, G., Kumar, S., et al. (2021). Discovery of a Potent and Selective PI3Kδ Inhibitor... ResearchGate. Available at: [Link]

  • Diehl, R. E., & Sowden, H. S. (1975). Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • Casas-Selves, M., Kim, J., et al. (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, X., & Wang, L. (2023). Wnt/β-catenin Signaling Inhibitors. PubMed. Available at: [Link]

  • Chen, J., Wang, Y., et al. (2018). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. PMC - NIH. Available at: [Link]

  • Tran, P., Moccia, M., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Kanstrup, A. B., Krog, J., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. National Institutes of Health (NIH). Available at: [Link]

  • Giraldez, T., Stevenson, B. J., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed. Available at: [Link]

  • Abdel-Fattah, M. A., El-Naggar, M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]

  • Shaker, M. A., & Shaaban, S. (2018). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. PMC - NIH. Available at: [Link]

  • Ravn, B., Gammeltoft, S., et al. (2010). Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies. MAbs. Available at: [Link]

  • Wang, Z., & Chen, J. (2021). Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
  • Younis, Y., Douelle, F., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. PubMed. Available at: [Link]

  • Johannes, J. W., Almeida, L., et al. (2015). Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines. ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Features of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide provides a detailed analysis of the structural features of 2-((4-Fluorophenyl)amino)isonicotinonitrile based on established principles of medicinal chemistry and data from structurally related compounds. As of the time of writing, specific experimental data for this exact molecule is not extensively available in the public domain. Therefore, this document serves as an expert-driven theoretical framework to guide research and development efforts.

Introduction

The landscape of modern drug discovery is continually evolving, with a significant focus on the design of small molecules that can modulate biological pathways with high specificity and efficacy. Within this context, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, represent a privileged scaffold. Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal candidates for therapeutic development. This guide delves into the structural intricacies of a promising, yet under-documented molecule: this compound. By dissecting its constituent components—the isonicotinonitrile core, the 2-amino linkage, and the 4-fluorophenyl substituent—we can project its physicochemical properties, potential biological activities, and guide future experimental validation.

Deconstruction of a Privileged Scaffold: A Three-Pillar Analysis

The structure of this compound is a thoughtful amalgamation of three key chemical motifs. Understanding the individual contribution of each is paramount to appreciating the molecule's overall potential.

G cluster_0 This compound cluster_1 Core Scaffold cluster_2 Key Linkage cluster_3 Modulating Moiety Molecule This compound Isonicotinonitrile Isonicotinonitrile (4-Cyanopyridine) Isonicotinonitrile->Molecule Provides the core heterocyclic structure Amino_Linker 2-Amino Linker Amino_Linker->Molecule Connects the core to the phenyl ring and influences geometry Fluorophenyl 4-Fluorophenyl Group Fluorophenyl->Molecule Modulates physicochemical properties and target interactions

Figure 1: A logical breakdown of the key structural components of this compound.

Pillar 1: The Isonicotinonitrile Core

The foundational element of the target molecule is the isonicotinonitrile, also known as 4-cyanopyridine, scaffold. Pyridine and its derivatives are ubiquitous in medicinal chemistry, valued for their metabolic stability and ability to act as hydrogen bond acceptors.[1]

  • Electronic Profile: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital in the plane of the ring. This nitrogen atom is a hydrogen bond acceptor, a key feature for molecular recognition by biological targets. The nitrile group (-C≡N) is a strong electron-withdrawing group. Its presence at the 4-position significantly influences the electron density of the pyridine ring, making the ring more electron-deficient. This can impact the pKa of the pyridine nitrogen and its interaction with surrounding molecules. The nitrile group itself can also participate in hydrogen bonding as an acceptor.[2][3]

  • Structural Rigidity: The aromatic nature of the pyridine ring imparts a high degree of rigidity to the molecule. This planarity can be advantageous for fitting into well-defined binding pockets of proteins. The physical properties of isonicotinonitrile include a melting point of 77-81 °C and a boiling point of 196 °C.[4]

PropertyValueSource
IUPAC Name pyridine-4-carbonitrilePubChem[2]
Molecular Formula C₆H₄N₂PubChem[2]
Molecular Weight 104.11 g/mol PubChem[2]
Hydrogen Bond Acceptor Count 2PharmaCompass[3]
Topological Polar Surface Area 36.7 ŲPharmaCompass[3]

Table 1: Key Physicochemical Properties of Isonicotinonitrile.

Pillar 2: The 2-Amino Linker

The amino group at the 2-position of the pyridine ring serves as a crucial linker, connecting the heterocyclic core to the fluorophenyl moiety. The 2-aminopyridine structure is a common feature in a multitude of biologically active compounds, with applications ranging from antibacterial to anticancer agents.[5]

  • Dual Nucleophilicity and Reactivity: 2-Aminopyridine is a significant synthetic intermediate due to its dual nucleophilic nature, with reactivity at both the exocyclic and ring nitrogen atoms.[6] This property is exploited in the synthesis of various fused heterocyclic systems. The synthesis of N-aryl-2-aminopyridines can be achieved through methods like the Buchwald-Hartwig amination or reactions with arynes.[7][8]

  • Conformational Influence: The amino linker introduces a degree of rotational freedom around the C-N bond connecting the pyridine and phenyl rings. The dihedral angle between these two rings will be a critical determinant of the molecule's overall three-dimensional shape and its ability to adopt a bioactive conformation within a target's binding site. The presence of the amino group also provides a hydrogen bond donor, complementing the acceptor properties of the pyridine nitrogen and nitrile group.

Pillar 3: The 4-Fluorophenyl Moiety

The substitution of a 4-fluorophenyl group onto the 2-amino linker is a strategic choice in medicinal chemistry, often employed to enhance the drug-like properties of a molecule.[9][10] The introduction of fluorine can profoundly impact a compound's metabolic stability, lipophilicity, and binding affinity.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[10] Placing a fluorine atom at the 4-position of the phenyl ring can block a potential site of oxidative metabolism, thereby increasing the compound's in vivo half-life.[9]

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative, which can alter the electronic properties of the phenyl ring. While a single fluorine substitution has a modest effect on lipophilicity, it can significantly influence pKa and membrane permeability.[10][12] This can lead to improved oral bioavailability and better penetration of biological membranes, including the blood-brain barrier.[9][11]

  • Target Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds and halogen bonds. These interactions can enhance binding affinity and selectivity for the target protein.[12]

Integrated Structural Features and Predicted Significance

By combining the attributes of its three core components, we can construct a holistic view of the structural features of this compound and its potential implications in drug development.

G cluster_Features Key Structural Features cluster_Implications Potential Implications Structure This compound Planar_Core Planar Isonicotinonitrile Core Structure->Planar_Core Flexible_Linker Rotatable Amino Linker Structure->Flexible_Linker Electron_Withdrawing Electron-Withdrawing Nitrile and Fluoro Groups Structure->Electron_Withdrawing H_Bonding Hydrogen Bond Donors/Acceptors Structure->H_Bonding Binding Specific Binding to Protein Pockets Planar_Core->Binding enables Flexible_Linker->Binding allows for Bioavailability Enhanced Metabolic Stability & Bioavailability Electron_Withdrawing->Bioavailability contributes to Activity Potential for Diverse Biological Activity (e.g., Kinase Inhibition, Antimicrobial) Electron_Withdrawing->Activity influences H_Bonding->Binding facilitates Solubility Modulated Solubility and Permeability

Figure 2: A workflow diagram illustrating the relationship between the structural features of this compound and their potential implications in drug discovery.

The combination of a rigid, electron-deficient isonicotinonitrile core with a flexible, fluorinated phenylamino side chain suggests that this molecule could be a potent and selective inhibitor of various protein targets. The presence of multiple hydrogen bond acceptors (pyridine nitrogen, nitrile nitrogen) and a hydrogen bond donor (amino group) provides the necessary functionality for strong and specific interactions within a binding site. The 4-fluorophenyl group is anticipated to enhance metabolic stability and improve pharmacokinetic properties.

Given that various 2-aminopyridine derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects, it is plausible that this compound could exhibit similar properties.[5] The N-phenyl-2-aminopyridine scaffold is a known precursor for various biologically active heterocyclic compounds.[1][13]

Proposed Experimental Protocols

To validate the theoretical analysis presented in this guide, a series of experimental investigations are required. The following protocols outline key steps for the synthesis, characterization, and preliminary biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-aryl-2-aminopyridines, such as the Buchwald-Hartwig amination.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2-Chloroisonicotinonitrile

  • 4-Fluoroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloroisonicotinonitrile (1.0 eq.), 4-fluoroaniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the chemical structure of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and environment of protons. Expected signals would include distinct aromatic protons for both the pyridine and phenyl rings, and a signal for the N-H proton.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected peaks would include N-H stretching, C≡N stretching, and C-F stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Protocol 3: Preliminary Biological Evaluation

Objective: To assess the potential biological activity of this compound in relevant in vitro assays.

Workflow:

G Start Synthesized Compound Screening Broad Panel Kinase Assay Start->Screening Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC determination) Start->Antimicrobial Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Hit_Identified Identification of 'Hit' Activity Screening->Hit_Identified Antimicrobial->Hit_Identified Cytotoxicity->Hit_Identified Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identified->Dose_Response If 'Hit' Mechanism Mechanism of Action Studies Dose_Response->Mechanism End Lead Candidate for Further Development Mechanism->End

Figure 3: A representative workflow for the initial biological evaluation of this compound.

Conclusion

While direct experimental data on this compound is limited, a thorough analysis of its structural components allows for a robust and insightful projection of its properties and potential. The combination of a rigid, electron-deficient isonicotinonitrile core, a versatile 2-amino linker, and a strategically placed 4-fluorophenyl group creates a molecule with significant potential for drug discovery. The features of this compound suggest favorable pharmacokinetics and the ability to engage in specific, high-affinity interactions with biological targets. The experimental protocols outlined in this guide provide a clear path forward for the synthesis, characterization, and biological evaluation of this promising molecule, paving the way for its potential development as a novel therapeutic agent.

References

  • P. H. S. Pai, P. S. Nayak, and S. Kumar, "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs," 3 Biotech, vol. 13, no. 5, p. 165, 2023. [Online]. Available: [Link]

  • X. Yang, H. Zhang, and X. Li, "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus," Molecules, vol. 24, no. 19, p. 3441, 2019. [Online]. Available: [Link]

  • F. Doraghi, L. Rezainia, M. H. Morshedsolouk, and M. Gholinejad, "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines," RSC Advances, vol. 15, no. 4, pp. 2575-2609, 2025. [Online]. Available: [Link]

  • PubChem, "4-Cyanopyridine," National Center for Biotechnology Information. [Online]. Available: [Link]

  • ChemSynthesis, "isonicotinonitrile," [Online]. Available: [Link]

  • X. Wang et al., "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'," Molecules, vol. 27, no. 5, p. 1599, 2022. [Online]. Available: [Link]

  • Wikipedia, "2-Aminopyridine," [Online]. Available: [Link]

  • S. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "Fluorine in medicinal chemistry," Chem. Soc. Rev., vol. 37, no. 2, pp. 320-330, 2008. [Online]. Available: [Link]

  • B. Cheng et al., "A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes," The Journal of Organic Chemistry, vol. 83, no. 15, pp. 8843-8853, 2018. [Online]. Available: [Link]

  • A. El-Faham et al., "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," Molecules, vol. 25, no. 21, p. 5013, 2020. [Online]. Available: [Link]

  • R. P. Singh and J. M. Shreeve, "Fluorine in Drug Discovery: Role, Design and Case Studies," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 17, no. 10, pp. 158-167, 2025. [Online]. Available: [Link]

  • PubChem, "CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile," National Center for Biotechnology Information. [Online]. Available: [Link]

  • S. D. Taylor, "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design," Journal of Medicinal Chemistry, vol. 63, no. 12, pp. 6363-6419, 2020. [Online]. Available: [Link]

  • PharmaCompass, "4-Cyanopyridine; Isonicotinic acid nitrile," [Online]. Available: [Link]

  • Google Patents, "Synthesis method of 2-amino pyridine compounds," [Online].
  • J. R. Fulton, J. M. G. Le-Roux, and C. S. J. Cazin, "A mild, catalyst-free synthesis of 2-aminopyridines," Tetrahedron Letters, vol. 48, no. 49, pp. 8675-8677, 2007. [Online]. Available: [Link]

  • Cheméo, "Chemical Properties of 2-Aminopyridine (CAS 504-29-0)," [Online]. Available: [Link]

  • NIST, "2-Aminopyridine," National Institute of Standards and Technology. [Online]. Available: [Link]

  • J. Kráľová et al., "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones," Molecules, vol. 5, no. 8, pp. 903-916, 2000. [Online]. Available: [Link]

  • A. S. Dudnik, V. O. Iaroshenko, and A. G. Gulevskaya, "Fluorinated building blocks in drug design: new pathways and targets," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, 2024. [Online]. Available: [Link]

  • D. S. Wang et al., "Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes," Organic Letters, vol. 12, no. 23, pp. 5378-5381, 2010. [Online]. Available: [Link]

  • Thieme, "N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines," Synfacts, vol. 16, no. 01, p. 0001, 2020. [Online]. Available: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

2-((4-Fluorophenyl)amino)isonicotinonitrile is a synthetic compound belonging to the cyanopyridine class of molecules. The presence of the fluorophenyl and aminopyridine moieties suggests its potential as a bioactive agent, possibly targeting key signaling molecules within the cell. Structurally similar compounds have been investigated for their anticancer properties, often acting as inhibitors of protein kinases or other crucial enzymes involved in cell proliferation and survival.[1][2] The isonicotinonitrile core, a pyridine ring with a nitrile group, is a versatile scaffold found in numerous pharmacologically active compounds. This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, focusing on assays to determine its cytotoxic effects, identify potential molecular targets, and elucidate its mechanism of action.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Proliferation

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[3][4] This allows for the determination of the compound's potency (e.g., IC50 value) and helps in selecting appropriate concentrations for subsequent mechanistic studies.[5]

Principle of the Cell Viability Assay

Cell viability assays are fundamental tools in drug discovery for assessing the overall health of cells following exposure to a test compound.[5] A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow: Cell Viability Assay

Cell Viability Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of This compound Treatment Treat cells with compound and incubate (e.g., 48-72h) Compound_Prep->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for potential aromatase inhibition, or a panel of lines like HCT-116 and HepG-2 for broader screening)[2][6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO alone).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC50 Values for Hypothetical Compound

Cell LineIncubation Time (h)IC50 (µM)
HCT-1164815.4
HepG-24836.1
MCF-74832.8

Part 2: Mechanistic Insight - Biochemical Kinase Assay

Given that many pyridine-based molecules act as kinase inhibitors, a direct biochemical kinase assay is a logical next step to determine if this compound inhibits the activity of a specific kinase.[8][9]

Principle of the In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of a purified kinase.[9] The kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate.[9] The assay quantifies this phosphotransferase activity, and the inhibitory effect of a compound is determined by the reduction in this activity.

Experimental Workflow: In Vitro Kinase Assay

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare kinase, substrate, ATP, and compound dilutions Reaction_Setup Combine kinase, substrate, and compound in assay buffer Reagent_Prep->Reaction_Setup Initiation Initiate reaction by adding ATP Reaction_Setup->Initiation Incubation Incubate at optimal temperature Initiation->Incubation Termination Stop the reaction Incubation->Termination Detection_Step Detect phosphorylated substrate (e.g., luminescence, fluorescence) Termination->Detection_Step Read_Signal Measure signal Detection_Step->Read_Signal Calculate_Inhibition Calculate % kinase inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Compound 2-((4-Fluorophenyl)amino) isonicotinonitrile Kinase_A Upstream Kinase (e.g., Pim-1) Compound->Kinase_A Inhibition Protein_B Substrate Protein B Kinase_A->Protein_B Phosphorylates p_Protein_B Phosphorylated Protein B (Active) Cell_Proliferation Cell Proliferation p_Protein_B->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot Analysis

Materials:

  • Cell lysates from cells treated with this compound

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with various concentrations of the compound for a specified time. Lyse the cells and determine the protein concentration of the lysates. [10]2. Gel Electrophoresis: Separate the protein lysates (e.g., 20-40 µg per lane) on an SDS-PAGE gel. [11]3. Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.

Best Practices and Troubleshooting

  • Compound Solubility: Ensure complete solubilization of this compound in DMSO and the final assay medium to avoid precipitation and inaccurate concentration effects.

  • Cell Line Authentication: Use authenticated cell lines to ensure the reproducibility and validity of the results.

  • Assay Optimization: Optimize cell seeding density, incubation times, and reagent concentrations for each specific assay and cell line. [5]* Controls are Critical: Always include appropriate positive, negative, and vehicle controls in every experiment.

  • Data Reproducibility: Perform all experiments in at least triplicate to ensure the statistical significance of the results.

Conclusion

This application guide provides a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, direct enzyme activity, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Aouad, M. R., & Al-Zahrani, E. A. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Bulus, N., Al-Nakouzi, N., & El-Sibai, M. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2438, 243-255. [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Abo-Amer, Y. E., & Ali, M. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • Pufahl, R. A., Wishart, M. J., Moore, W. M., & Online, J. E. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British journal of pharmacology, 125(7), 1411–1420. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-Aminoisonicotinonitrile. [Link]

Sources

Application Notes and Protocols for 2-((4-Fluorophenyl)amino)isonicotinonitrile (Ki8751) in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Tumor Angiogenesis with Ki8751

Tumor progression, invasion, and metastasis are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4] VEGF, often secreted by tumor cells in response to hypoxia, binds to its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), on endothelial cells.[4][5] This binding event triggers a cascade of downstream signals that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature to supply the growing tumor.[2][5]

Blocking the VEGF/VEGFR-2 axis is a clinically validated and powerful strategy in oncology.[4][6] 2-((4-Fluorophenyl)amino)isonicotinonitrile, also known as Ki8751 , is a potent and highly selective small molecule inhibitor of the VEGFR-2 tyrosine kinase.[7][8] Its primary mechanism of action is to prevent the autophosphorylation of the VEGFR-2 receptor, thereby blocking the initiation of the downstream signaling cascade responsible for angiogenesis.[5] This application guide provides a comprehensive overview of Ki8751's mechanism of action and detailed protocols for its use in cancer research.

Molecular Profile and Selectivity

Ki8751 is a Type II tyrosine kinase inhibitor that targets the inactive conformation of the VEGFR-2 kinase domain. It is characterized by its high potency and selectivity.

Target KinaseIC50 (nM)Reference
VEGFR-2 0.9 [7][8]
c-Kit40[7]
PDGFRα67[7]
FGFR-2170[7]
EGFR>10,000
HGFR>10,000

Table 1: Kinase inhibitory profile of Ki8751. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data demonstrates high selectivity for VEGFR-2.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The binding of VEGF to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular domain.[5] These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating key downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[5][9]

Ki8751 exerts its anti-angiogenic and anti-tumor effects by competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This action prevents the receptor from phosphorylating itself and downstream substrates, effectively shutting down the signaling cascade.[5] This blockade leads to the inhibition of endothelial cell proliferation and migration, induction of apoptosis, and ultimately, a reduction in tumor vascularity.[2][10]

Signaling Pathway Diagram

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by Ki8751.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway VEGF VEGF Ligand VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization P_VEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2_dimer->P_VEGFR2 ATP -> ADP PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Ki8751 Ki8751 Ki8751->P_VEGFR2 Inhibition Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: VEGFR-2 signaling pathway and Ki8751's point of inhibition.

Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of Ki8751 in a cancer research setting.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the effect of Ki8751 on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind Experimental Choices:

  • Serum-Free Media: During the incubation with the MTT reagent, serum-free media is used because components in serum can interfere with the reduction of MTT to formazan, leading to inaccurate results.

  • Controls: A vehicle control (DMSO) is crucial to ensure that the solvent used to dissolve Ki8751 does not have a cytotoxic effect on its own. Untreated cells serve as a baseline for normal proliferation.

  • Dose-Response: Testing a range of concentrations is essential to determine the IC50 value of the compound for a specific cell line.

Materials:

  • Ki8751 (powder)

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., HUVEC for endothelial cells, or various tumor cell lines like MCF-7, HepG2)[6]

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Ki8751 in DMSO. Store at -20°C. Further dilute in complete growth medium to desired working concentrations just before use.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of Ki8751 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Ki8751 dose).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11][13]

  • Solubilization: Add 100 µL of solubilization buffer to each well.[11][13] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blotting for VEGFR-2 Phosphorylation

This protocol is used to directly assess whether Ki8751 inhibits the phosphorylation of VEGFR-2 and its downstream targets like Akt in response to VEGF stimulation.

Causality Behind Experimental Choices:

  • Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in the lysis buffer to prevent the removal of phosphate groups from proteins, which would otherwise obscure the inhibitory effect of Ki8751.

  • BSA for Blocking: Bovine Serum Albumin (BSA) is preferred over non-fat milk for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins (casein) that can cause high background noise.

  • Serum Starvation: Cells are serum-starved before VEGF stimulation to reduce basal levels of receptor tyrosine kinase activity, ensuring that the observed phosphorylation is a direct result of the VEGF treatment.

Materials:

  • Endothelial cells (e.g., HUVECs) or tumor cells expressing VEGFR-2

  • Ki8751 and DMSO

  • Recombinant Human VEGF-A

  • Serum-free medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)[14]

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of Ki8751 (or vehicle) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.[14] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] Incubate with primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C with gentle agitation.[14]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped and re-probed for total VEGFR-2 or a loading control like GAPDH.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol directly measures the ability of Ki8751 to inhibit the enzymatic activity of purified VEGFR-2 kinase. This is a cell-free assay that confirms the compound's direct interaction with its target.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant VEGFR-2 kinase domain ensures that the observed inhibition is due to a direct effect on the target and not influenced by other cellular components.

  • ATP Concentration: The concentration of ATP is typically set near its Km value for the kinase to allow for sensitive detection of competitive inhibitors like Ki8751.

  • Detection Method: Kinase activity is measured by quantifying the amount of ATP consumed, often using a luminescence-based system like Kinase-Glo™, where light output is proportional to the remaining ATP.[15]

Materials:

  • Recombinant human VEGFR-2 kinase[15]

  • Kinase assay buffer[15]

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Ki8751

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of Ki8751 in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase assay buffer

    • Ki8751 at various concentrations (or vehicle control)

    • Recombinant VEGFR-2 kinase

    • Substrate (Poly(Glu, Tyr))

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence Reading: After a brief incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each Ki8751 concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a VEGFR-2 inhibitor like Ki8751.

Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies kinase_assay Protocol 3: In Vitro Kinase Assay determine_ic50 Determine Direct Target Inhibition (IC50) kinase_assay->determine_ic50 mtt_assay Protocol 1: Cell Viability (MTT) Assay determine_ic50->mtt_assay Proceed if potent assess_proliferation Assess Anti-Proliferative Effect mtt_assay->assess_proliferation western_blot Protocol 2: Western Blot for p-VEGFR2 confirm_moa Confirm Mechanism of Action (Target Engagement) western_blot->confirm_moa animal_model Tumor Xenograft Model (e.g., in nude mice) confirm_moa->animal_model Proceed if MOA confirmed assess_tumor_growth Assess Tumor Growth Inhibition animal_model->assess_tumor_growth

Caption: A logical workflow for the preclinical evaluation of Ki8751.

In Vivo Studies

Ki8751 has demonstrated efficacy in inhibiting tumor growth in various preclinical in vivo models. When transitioning to in vivo studies, researchers typically use tumor xenograft models where human cancer cells are implanted into immunocompromised mice. Ki8751, dissolved in an appropriate vehicle, is administered orally or via intraperitoneal injection. Key endpoints for these studies include tumor volume measurement, analysis of microvessel density in tumor tissue (e.g., by CD31 staining), and assessment of animal body weight as a measure of toxicity.

Conclusion

This compound (Ki8751) is a valuable research tool for investigating the role of VEGFR-2 signaling in cancer biology and for the preclinical assessment of anti-angiogenic therapies. Its high potency and selectivity make it an excellent compound for elucidating the downstream effects of VEGFR-2 inhibition. The protocols provided in this guide offer a robust framework for characterizing the activity of Ki8751 from the molecular to the cellular level, providing a solid foundation for further drug development efforts.

References

  • Discovery of new VEGFR-2 inhibitors based on bis([5][6][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. (2021-05-31). PubMed Central. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. (2023-01-31). NIH. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. [Link]

  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC. (n.d.). PubMed Central. [Link]

  • VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. (2021-02-15). PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • Angiogenesis inhibitors in cancer - mechanisms of action. (2006-02-01). Australian Prescriber. [Link]

  • VEGFR2 inhibition by Ki8751 interferes VEGF intracellular signaling in glioblastoma cells. (n.d.). ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

  • Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer. (n.d.). QxMD. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024-10-22). Royal Society of Chemistry. [Link]

  • In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC. (n.d.). PubMed Central. [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC. (n.d.). NIH. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023-05-17). NIH. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. [Link]

  • Advances in in vivo screening to uncover cancer vulnerabilities. (2025-12-12). YouTube. [Link]

  • Cancer growth blockers | Targeted cancer drugs. (n.d.). Cancer Research UK. [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer - PMC. (n.d.). PubMed Central. [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors - PMC. (n.d.). NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf. [Link]

  • Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles. (n.d.). MDPI. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025-12-30). American Chemical Society. [Link]

  • VEGFR inhibitor. (n.d.). Otava Chemicals. [Link]

  • (EN) Webinar: Simultaneous Real-time In Vivo Imaging of Tumor Growth and TME in Live Mouse Models. (2025-04-16). YouTube. [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-((4-Fluorophenyl)amino)isonicotinonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors. The introduction of an N-aryl substituent, such as a 4-fluorophenyl group, can further enhance binding affinity and modulate pharmacokinetic properties. The isonicotinonitrile functionality can also contribute to target engagement and provides a handle for further chemical modification. While 2-((4-Fluorophenyl)amino)isonicotinonitrile is a specific entity within this class, its structural congeners have shown significant promise as inhibitors of various protein kinases implicated in oncology and inflammatory diseases. This document provides a comprehensive guide to the potential applications and investigational protocols for this compound, drawing upon the established knowledge of structurally related molecules.

Synthetic Routes to this compound

The synthesis of this compound can be approached through several established synthetic methodologies for N-arylation of aminopyridines. The two most common and effective methods are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is highly versatile and tolerates a wide range of functional groups.

  • Reaction Scheme:

    • Starting materials: 2-Chloroisonicotinonitrile and 4-fluoroaniline.

    • Catalyst: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, BINAP).

    • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

    • Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

  • Protocol:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroisonicotinonitrile (1 equivalent), 4-fluoroaniline (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (2 equivalents).

    • Add the anhydrous solvent and stir the mixture at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly given the electron-withdrawing nature of the nitrile group and the pyridine ring, which activates the 2-position towards nucleophilic attack.[2][3]

  • Reaction Scheme:

    • Starting materials: 2-Chloroisonicotinonitrile and 4-fluoroaniline.

    • Conditions: The reaction can be performed neat or in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), often at elevated temperatures. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can facilitate the reaction.

  • Protocol:

    • In a reaction vessel, combine 2-chloroisonicotinonitrile (1 equivalent), 4-fluoroaniline (1.5 equivalents), and a base (2 equivalents) in a suitable solvent.

    • Heat the mixture to 100-150 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction mixture and pour it into water.

    • Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.

    • Wash the organic extracts, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Postulated Mechanism of Action and Therapeutic Targets

The 2-((4-fluorophenyl)amino)pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The 4-fluorophenyl group likely occupies a hydrophobic pocket, and the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and selectivity. The isonicotinonitrile moiety can also contribute to binding through interactions with nearby residues.

Based on the activity of structurally similar compounds, this compound is hypothesized to function as a Type I kinase inhibitor , competing with ATP for binding to the active site of various protein kinases. Potential kinase targets include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is implicated in various cancers.[4]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell proliferation, survival, and migration.[5]

  • Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer.[6]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): A key signaling node in inflammatory pathways.[7]

The specific kinase inhibition profile of this compound would need to be determined experimentally.

Below is a diagram illustrating the potential mechanism of action of a 2-aminopyridine-based kinase inhibitor targeting a generic protein kinase.

G cluster_0 Kinase ATP-Binding Pocket Kinase Protein Kinase (e.g., FGFR, Src) Substrate Protein Substrate Kinase->Substrate ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate (Downstream Signaling) Substrate->PhosphorylatedSubstrate Inhibitor This compound Inhibitor->Kinase

Caption: Competitive Inhibition of a Protein Kinase.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.

  • Materials:

    • Purified recombinant kinases of interest.

    • Kinase-specific peptide substrate.

    • ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound stock solution in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Protocol:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 384-well plate, add the kinase, peptide substrate, and the serially diluted compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (usually 30 °C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure the luminescence signal.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest (e.g., those known to be dependent on the targeted kinases).

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Data on Structurally Related Compounds

The following table summarizes the reported IC₅₀ values for compounds with a similar (phenylamino)pyridine or related heterocyclic core, demonstrating the potential potency of this scaffold against various kinases.

Compound/ScaffoldTarget Kinase(s)Reported IC₅₀ (nM)Reference
Imidazo[4,5-c]pyridin-2-one derivative (1p)Src30,300 (U87 cells)[5]
Imidazo[4,5-b]pyridine derivative (27e)Aurora-A38[6]
4-aminoquinoline derivative (14)RIPK25.1[7]
Aminodimethylpyrimidinol derivative (6O)FGFR475.3[4]

Conclusion

This compound represents a promising chemical entity for exploration in drug discovery, particularly in the realm of kinase inhibition. The well-precedented activity of its core scaffold suggests a high probability of interaction with the ATP-binding site of various protein kinases. The synthetic accessibility of this compound, coupled with the potential for potent and selective kinase inhibition, makes it an attractive candidate for further investigation. The protocols and data presented herein provide a solid foundation for researchers to undertake a systematic evaluation of its biological properties and to unlock its therapeutic potential.

References

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Scaffold

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have rendered it a valuable pharmacophore, particularly in the design of kinase inhibitors. This document outlines a comprehensive experimental strategy for the preclinical characterization of a novel aminopyridine derivative, 2-((4-Fluorophenyl)amino)isonicotinonitrile.

The rationale for investigating this specific molecule is rooted in the established bioactivity of related compounds. The 2-aminopyridine core is a well-known hinge-binding motif for many kinases, while the isonicotinonitrile moiety can provide additional interactions and influence physicochemical properties. The presence of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and target affinity through favorable interactions.[1] This application note provides a strategic workflow, from initial target identification to cellular and biochemical characterization, designed to rigorously evaluate the therapeutic potential of this compound. Our approach is structured to build a comprehensive data package suitable for guiding further drug development efforts.

Section 1: Initial Physicochemical and In Vitro Profiling

A foundational understanding of the compound's properties is paramount. This initial phase focuses on ensuring the quality of the test compound and gaining a preliminary understanding of its biological activity.

Compound Quality Control and Physicochemical Characterization

Prior to any biological evaluation, the identity, purity, and solubility of this compound must be rigorously assessed. These parameters are critical for data reproducibility and accurate interpretation of biological results.

Table 1: Physicochemical Properties of this compound

PropertyMethodAcceptance CriteriaExample Data
Identity ¹H NMR, ¹³C NMR, LC-MSConsistent with proposed structureConforms
Purity HPLC-UV (e.g., at 254 nm)>95%98.7%
Solubility Kinetic solubility in PBS>50 µM75 µM
Lipophilicity Calculated LogP (cLogP)N/A3.2

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM. Prepare serial dilutions to create a calibration curve (e.g., 1, 0.5, 0.25, 0.125, 0.0625 mM).

  • Sample Preparation: Dilute the test sample to a concentration within the calibration curve range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate the purity as (Area of main peak / Total area of all peaks) x 100%.

Initial Biological Screening: Kinase Panel Profiling

Given the structural alerts for kinase inhibition, an initial broad-spectrum kinase panel screen is a cost-effective and efficient method to identify potential primary targets. This experiment will provide a preliminary assessment of the compound's selectivity.

Protocol 2: In Vitro Kinase Panel Screen (Example)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay: A reputable contract research organization (CRO) can perform a kinase panel screen (e.g., Eurofins DiscoverX, Promega). Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are usually reported as percent inhibition relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO).

  • Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.

Section 2: Target Validation and Mechanistic Studies

Once potential primary targets are identified from the kinase screen, the next phase focuses on validating these interactions and elucidating the mechanism of action.

Determination of Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency against a specific enzyme.

Table 2: Example IC₅₀ Data for Putative Kinase Targets

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>10,000

Protocol 3: In Vitro Kinase IC₅₀ Determination (e.g., ADP-Glo™ Kinase Assay)

  • Reagents: Recombinant kinase, appropriate substrate, ATP, and the ADP-Glo™ reagent.

  • Compound Dilution: Perform a serial dilution of this compound to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement

Demonstrating that the compound interacts with its intended target in a cellular context is a critical step in validation.

Protocol 4: Western Blot Analysis of Target Phosphorylation

  • Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control.

Section 3: Cellular Phenotypic Assays

This section focuses on evaluating the downstream functional consequences of target engagement in a cellular context.

Anti-proliferative Activity

A common downstream effect of inhibiting kinases involved in cell growth signaling is a reduction in cell proliferation.

Table 3: Example Anti-proliferative Activity (GI₅₀) in Cancer Cell Lines

Cell LineTissue of OriginGI₅₀ (µM)
HCT116Colon0.5
A549Lung1.2
MCF7Breast2.5

Protocol 5: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 72 hours.

  • Detection: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Apoptosis Induction

Inhibition of survival signaling pathways can lead to programmed cell death (apoptosis).

Protocol 6: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Treatment: Treat cells with the compound at concentrations around the GI₅₀ value for 24-48 hours.

  • Assay: Add the Caspase-Glo® 3/7 reagent to the cells, which contains a substrate for activated caspases 3 and 7. Cleavage of the substrate by these executioner caspases generates a luminescent signal.

  • Data Analysis: Measure the luminescence and compare the signal from treated cells to that of vehicle-treated controls.

Section 4: Visualizing the Experimental Workflow

A logical and well-planned experimental cascade is crucial for efficient drug discovery.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: Cellular Phenotyping QC Compound QC (Purity, Identity, Solubility) Kinase_Screen Broad Kinase Panel Screen (e.g., 400+ kinases @ 10 µM) QC->Kinase_Screen Proceed if >95% pure IC50 IC50 Determination (Dose-Response) Kinase_Screen->IC50 Identify Hits (>50% inhibition) Cell_Target Cellular Target Engagement (Western Blot) IC50->Cell_Target Confirm Potency Proliferation Anti-Proliferation Assays (GI50 in multiple cell lines) Cell_Target->Proliferation Validate in cells Apoptosis Apoptosis Induction (Caspase 3/7 Assay) Proliferation->Apoptosis Assess functional outcome

Caption: A tiered approach to the preclinical evaluation of this compound.

Section 5: Signaling Pathway Context

Understanding the potential signaling pathways affected by the compound is crucial for interpreting the biological data.

Signaling_Pathway Compound 2-((4-Fluorophenyl)amino) isonicotinonitrile Kinase Target Kinase Compound->Kinase Inhibition pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: Hypothesized mechanism of action via kinase inhibition leading to anti-proliferative effects.

Conclusion and Future Directions

This application note provides a robust and logical framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to systematically assess its potential as a therapeutic agent, likely a kinase inhibitor. Positive results from this cascade of studies, including high potency, selectivity, and on-target cellular activity, would provide a strong rationale for advancing the compound into more complex studies, such as in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The data generated will be instrumental in building a compelling case for the continued development of this promising new chemical entity.

References

  • Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 7(40), 35987-36002. [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15682. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • European Patent Office. (n.d.). Substituted pyrrolo-pyridinone derivatives and therapeutic uses thereof. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]

  • Kovalenko, L., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 28(13), 5032. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12002587, 4-Cyano-2-fluoropyridine. Retrieved from [Link]

  • Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-106. [Link]

  • Google Patents. (n.d.). 2-(2,4,5-substituted-anilino)pyrimidine compounds.
  • Rathore, V., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal Chemistry, 13(9), 1100-1106. [Link]

  • Georganics. (n.d.). 2-Amino-4-cyanopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Heterocyclic compounds.
  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry, 32. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-11401257-B2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168305960, CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 711464, 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Retrieved from [Link]

Sources

Application and Protocol Guide for 2-((4-Fluorophenyl)amino)isonicotinonitrile in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Focused Approach to Kinase Inhibition

In the landscape of modern drug discovery, the selective inhibition of protein kinases stands as a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. The compound 2-((4-fluorophenyl)amino)isonicotinonitrile belongs to a chemical class characterized by a substituted aminopyridine scaffold, a motif frequently associated with potent kinase inhibitory activity. While this specific molecule may be a novel investigational agent, its structural alerts strongly suggest an affinity for the ATP-binding pocket of various kinases. Compounds with similar structures have shown activity against key signaling kinases such as Aurora kinases, epidermal growth factor receptor (EGFR), and members of the mitogen-activated protein kinase (MAPK) cascades.[1][2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to effectively characterize the inhibitory potential of this compound. We will use the p38 MAPK alpha, a critical stress-activated protein kinase, as a representative target to illustrate the principles and methodologies of a robust enzyme inhibition assay. The protocols and insights provided herein are designed to be adaptable to other kinase targets, ensuring a versatile and scientifically rigorous application.

The Scientific Rationale: Targeting the p38 MAPK Pathway

The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of cellular stressors, including inflammatory cytokines, UV irradiation, and osmotic shock.[4][5] They play a pivotal role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[6][7] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, making it a compelling target for therapeutic intervention. The core of this pathway is a three-tiered kinase cascade, where a MAPKKK phosphorylates and activates a MAPKK (MKK3/6 for the p38 pathway), which in turn dually phosphorylates and activates p38 MAPK.[5] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors and other kinases, to elicit a cellular response.

The rationale for investigating this compound as a p38 MAPK inhibitor is based on the prevalence of the aminopyridine scaffold in known ATP-competitive kinase inhibitors. These inhibitors function by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrates.

cluster_0 Cellular Stress / Inflammatory Cytokines cluster_1 MAPK Signaling Cascade cluster_2 Downstream Effects Stress UV, Osmotic Shock, TNF-α, IL-1β MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPKα MAPKK->p38 Phosphorylates Substrates Transcription Factors (e.g., ATF2) Other Kinases (e.g., MK2) p38->Substrates Phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Leads to Inhibitor 2-((4-Fluorophenyl)amino) isonicotinonitrile Inhibitor->p38 Inhibits ATP Binding

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocol: In Vitro p38 MAPKα Inhibition Assay

This protocol details a robust, non-radioactive, coupled-enzyme assay for determining the inhibitory potency of this compound against p38 MAPKα. The assay measures the rate of ADP production, which is directly proportional to kinase activity.

Principle of the Assay

The activity of p38 MAPKα is measured by quantifying the amount of ADP produced during the phosphorylation of a specific substrate peptide. The ADP is then converted back to ATP in a coupled reaction catalyzed by pyruvate kinase, which simultaneously converts phosphoenolpyruvate to pyruvate. The pyruvate is then converted to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents
  • Enzyme: Recombinant human p38 MAPKα (activated)

  • Substrate: Specific peptide substrate for p38 MAPKα (e.g., Myelin Basic Protein or a synthetic peptide)

  • Inhibitor: this compound

  • Assay Buffer: (e.g., 25 mM HEPES pH 7.5, 25 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

  • ATP: Adenosine 5'-triphosphate

  • Coupled Enzyme System:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • β-Nicotinamide adenine dinucleotide (NADH)

  • Control Inhibitor: A known p38 MAPKα inhibitor (e.g., SB203580)

  • Plates: 96- or 384-well UV-transparent microplates

  • Instrumentation: Spectrophotometer capable of reading absorbance at 340 nm in a kinetic mode.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended.

    • Prepare the assay buffer and all other reagents at their final working concentrations. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) across all wells to avoid solvent effects.

  • Assay Setup:

    • In a microplate, add the inhibitor dilutions or DMSO (for vehicle control) to the appropriate wells.

    • Add the p38 MAPKα enzyme to all wells except the negative control (no enzyme) wells.

    • Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[8]

  • Initiation of the Kinase Reaction:

    • Prepare a substrate master mix containing the peptide substrate, ATP, and the coupled enzyme system (PEP, PK, LDH, NADH).

    • Initiate the reaction by adding the substrate master mix to all wells.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (e.g., 30°C) spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). The rate of reaction is determined from the linear phase of the kinetic curve.

cluster_workflow Assay Workflow prep 1. Reagent Preparation (Inhibitor Dilutions, Buffers) setup 2. Assay Plate Setup (Add Inhibitor/DMSO, then Enzyme) prep->setup preinc 3. Pre-incubation (Enzyme + Inhibitor) setup->preinc init 4. Reaction Initiation (Add Substrate/ATP/Coupled System) preinc->init read 5. Kinetic Reading (Measure Absorbance at 340 nm) init->read analysis 6. Data Analysis (Calculate Rates, % Inhibition, IC50) read->analysis

Caption: Experimental Workflow for the Kinase Inhibition Assay.

Essential Controls for Assay Validation
  • Positive Control (100% Activity): Contains enzyme, substrate, and vehicle (DMSO) but no inhibitor.

  • Negative Control (0% Activity): Contains all components except the enzyme, or a denatured enzyme.

  • Vehicle Control: Ensures that the solvent (DMSO) does not affect enzyme activity.

  • Reference Inhibitor Control: A known inhibitor of p38 MAPKα is run in parallel to validate the assay's performance.

Data Analysis and Interpretation

The primary output of this assay is the reaction rate (velocity), which is proportional to the slope of the absorbance vs. time plot.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9] This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[10]

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    Where:

    • Y is the percent inhibition.

    • X is the logarithm of the inhibitor concentration.

    • Top and Bottom are the plateaus of the curve.

    • LogIC50 is the logarithm of the IC50.

    • HillSlope describes the steepness of the curve.

Hypothetical Data Presentation
Inhibitor Conc. (nM)Log [Inhibitor]Avg. Reaction Rate (mOD/min)% Inhibition
0 (Vehicle)-50.20.0
1045.110.2
30.4838.922.5
10126.347.6
301.4815.169.9
10028.283.7
3002.484.591.0
100032.195.8
30003.481.896.4
1000041.796.6

From this data, a non-linear regression would yield an IC50 value of approximately 10.5 nM .

Broader Implications and Future Directions

Characterizing the inhibitory activity of this compound against a panel of kinases is a critical next step to determine its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects. Further studies should also explore the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) and validate the in vitro findings in cell-based assays to assess cellular potency and downstream signaling effects.

This application and protocol guide provides a robust starting point for the rigorous evaluation of this compound as a potential enzyme inhibitor. By adhering to these principles of scientific integrity and detailed methodology, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., … Li, H.-Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., & El-Tahir, K. E.-D. H. (2016). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 169–176. [Link]

  • Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]

  • Griswold, D. E., Hillegass, L. M., Breton, J. J., White, J. R., & Lee, J. C. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 125(8), 1691–1697. [Link]

  • Plotnikov, A., Zehorai, E., Procaccia, S., & Seger, R. (2011). The ERK Cascade: Distinct Functions within Various Subcellular Organelles. Genes & Cancer, 2(3), 192-204. [Link]

  • Gkouveris, I., & Nikitakis, N. G. (2019). The Expanding Role of p38 Mitogen-Activated Protein Kinase in Programmed Host Cell Death. Journal of Histochemistry & Cytochemistry, 67(9), 629-639. [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Tanc, M., Gulea, C., Draghici, C., Udrea, A. M., & Supuran, C. T. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]

  • Bubici, C., & Papa, S. (2014). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews, 78(1), 55-87. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Jin, Z.-Q., & Wang, Y. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Frontiers in Physiology, 10, 945. [Link]

  • Zuercher, W. J., & Glick, G. D. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 859-898. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 23(10), 2530. [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Wölfel, L., Totzke, F., Schächtele, C., & Kubbutat, M. H. G. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11453. [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • Fesenko, E. E., & Fesenko, A. D. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11441. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Al-Rashood, S. T., Aouad, M. R., El-Adwy, A. E.-A. M., & El-Husseiny, W. M. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(23), 13861–13872. [Link]

  • El-Kattan, A. F., Varma, M. V. S., Zhang, Y., & Steyn, S. J. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(3), 456–464. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. [Link]

  • Lavoie, H., Gagnon, J., & Therrien, M. (2020). ERK signalling: a master regulator of cell behaviour, development and disease. Nature Reviews Molecular Cell Biology, 21(10), 607-632. [Link]

  • Georganics. (n.d.). 2-Amino-4-cyanopyridine. Retrieved from [Link]

  • Shomu's Biology. (2015, June 15). Jnk Pathway [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Zhang, J., Zhang, Y., & Zhang, Y. (2021). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. RSC Advances, 11(23), 13861–13872. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Zamisa, S. F., Hamese, S. S., Mphahlele, M. J., & Mokolokolo, P. M. (2023). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 160–163. [Link]

Sources

Application Notes and Protocols for Measuring the Antiproliferative Effects of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative

The relentless progression of cancer underscores the urgent need for novel therapeutic agents that can selectively inhibit tumor growth. The 2-aminopyridine scaffold is a "privileged" structure in medicinal chemistry, known for its role in synthesizing molecules with significant biological activity.[1] Derivatives of this core structure have been investigated as inhibitors of various kinases and other proteins involved in cell cycle regulation and proliferation, such as Phosphoinositide-3-kinase (PI3K).[2]

The compound 2-((4-Fluorophenyl)amino)isonicotinonitrile (herein referred to as Compound F-PIN) belongs to this promising class of molecules. Its structure, featuring a fluorinated phenyl ring and a nitrile group on an isonicotinoid core, suggests potential interactions with key regulators of cell proliferation. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[3] While direct studies on Compound F-PIN are emerging, related structures have shown potent antiproliferative activity against various cancer cell lines.[4][5][6]

This document provides a comprehensive, multi-faceted guide for researchers to rigorously characterize the antiproliferative effects of Compound F-PIN. The protocols herein are designed not merely as procedural steps, but as a logical framework for generating robust, reproducible, and mechanistically insightful data. We will progress from initial cytotoxicity screening to detailed investigations into the compound's impact on cell cycle progression and apoptosis.

Foundational Assays: Assessing Viability and Proliferation

The first step in characterizing any potential anticancer agent is to determine its effect on cell viability and proliferation. This establishes the compound's potency (e.g., IC50 value) and provides the necessary concentration ranges for subsequent mechanistic studies.

Principle of Antiproliferative Assays

Antiproliferative assays measure the ability of a compound to inhibit cell growth. This can occur through cytostatic (cell cycle arrest) or cytotoxic (cell death) mechanisms. We will employ two complementary methods: a metabolic assay (MTT) to measure overall cell viability and a DNA synthesis assay (BrdU) to directly measure proliferation.

Workflow for Initial Antiproliferative Screening

The following diagram outlines the logical flow for the initial assessment of Compound F-PIN.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary Assays cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound F-PIN Stock (e.g., 10 mM in DMSO) mtt_assay MTT Assay (Metabolic Activity) prep_compound->mtt_assay brdu_assay BrdU Assay (DNA Synthesis) prep_compound->brdu_assay prep_cells Culture & Seed Cancer Cell Lines (e.g., MCF-7, HCT-116) prep_cells->mtt_assay prep_cells->brdu_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 brdu_assay->calc_ic50 compare_potency Compare Potency Across Cell Lines calc_ic50->compare_potency

Caption: Workflow for primary screening of Compound F-PIN.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability based on metabolic activity.[7][8] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[9] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Compound F-PIN

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.[8]

  • 96-well flat-bottom plates

  • Appropriate cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) and culture medium

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound F-PIN in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[7]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.[7][9]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm.[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: BrdU Cell Proliferation Assay

The BrdU assay directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11] This incorporation is then detected using an anti-BrdU antibody.[12]

Materials:

  • BrdU Cell Proliferation Assay Kit (e.g., from Sigma-Aldrich or Cell Signaling Technology)

  • BrdU labeling reagent (typically 10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (often conjugated to peroxidase)

  • Substrate solution (e.g., TMB)

  • Stop solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well at a final concentration of 10-100 µM.[13] The optimal concentration and labeling time (typically 2-24 hours) should be determined empirically for each cell line.[13]

  • Fixation and Denaturation: Remove the culture medium. Add the fixing/denaturing solution to each well and incubate as per the manufacturer's instructions. This step is critical to expose the incorporated BrdU to the antibody.[12][14]

  • Antibody Incubation: Wash the wells and add the diluted anti-BrdU antibody. Incubate for the recommended time (e.g., 60-90 minutes).

  • Substrate Reaction: Wash the wells and add the substrate solution. A color change will develop in proportion to the amount of BrdU incorporated.

  • Stopping the Reaction: Add the stop solution.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Parameter MTT Assay BrdU Assay
Principle Measures metabolic activityMeasures DNA synthesis (S-phase)
Endpoint Colorimetric (Formazan)Colorimetric or Fluorescent
Primary Insight General cell viability/cytotoxicityDirect measure of cell proliferation
Key Advantage Simple, high-throughputSpecific to proliferating cells
Consideration Can be affected by metabolic changesRequires DNA denaturation step

Mechanistic Insights: Cell Cycle and Apoptosis Analysis

Once the IC50 of Compound F-PIN is established, the next critical step is to understand how it inhibits cell proliferation. Does it arrest the cell cycle at a specific phase, or does it induce programmed cell death (apoptosis)? Flow cytometry is the gold-standard technique for these investigations.[15]

Workflow for Mechanistic Studies

G cluster_prep Phase 1: Treatment cluster_assays Phase 2: Assays cluster_analysis Phase 3: Data Interpretation treat_cells Treat Cells with Compound F-PIN (e.g., IC50 and 2x IC50 concentrations) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat_cells->cell_cycle apoptosis_flow Apoptosis Assay (Annexin V / PI Staining) treat_cells->apoptosis_flow apoptosis_wb Western Blot (Apoptosis Markers) treat_cells->apoptosis_wb analyze_histograms Analyze DNA Content Histograms (% of cells in G0/G1, S, G2/M) cell_cycle->analyze_histograms analyze_quadrants Analyze Annexin V/PI Quadrants (% Live, Apoptotic, Necrotic) apoptosis_flow->analyze_quadrants analyze_bands Analyze Protein Bands (e.g., Cleaved Caspase-3, Cleaved PARP) apoptosis_wb->analyze_bands

Caption: Workflow for investigating the mechanism of action.

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses the fluorescent dye propidium iodide (PI) to stain DNA stoichiometrically, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[16]

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound F-PIN (e.g., at IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. This step permeabilizes the cells. Fix for at least 2 hours on ice or at -20°C.[16]

  • Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase is crucial for degrading RNA, which PI can also stain, ensuring DNA-specific measurement.[16]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[17]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Create a histogram of cell count versus fluorescence intensity.[18]

  • Analysis: Use cell cycle analysis software to model the histogram and determine the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases.[18]

Protocol: Apoptosis Detection via Annexin V & PI Staining

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[20] PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Annexin-Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and pellet by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour). The data is displayed on a dot plot with four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol: Western Blot for Apoptosis Markers

To confirm apoptosis biochemically, Western blotting can be used to detect key protein markers. The most definitive markers are the cleavage and activation of caspases (especially caspase-3) and the cleavage of their substrates, such as PARP (poly (ADP-ribose) polymerase).[21][22]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Treat cells as previously described. Collect both floating and adherent cells to capture the apoptotic population.[23] Wash with cold PBS and lyse the cell pellet in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.[23]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Look for an increase in the cleaved forms of Caspase-3 and PARP in Compound F-PIN-treated samples compared to the control. Use a loading control like Actin to confirm equal protein loading.

Data Interpretation and Troubleshooting

Expected Outcome Interpretation Next Steps
Dose-dependent decrease in MTT and BrdU signals Compound F-PIN has antiproliferative activity.Proceed to mechanistic studies.
Accumulation of cells in G2/M phase Compound F-PIN may be a mitotic inhibitor.Investigate effects on microtubule polymerization or mitotic kinases.
Increase in Annexin V+/PI- population Compound F-PIN induces early apoptosis.Confirm with Western blot for cleaved caspases.
Increase in cleaved Caspase-3 and cleaved PARP bands Apoptosis is confirmed via the caspase cascade.Investigate upstream regulators (e.g., Bcl-2 family proteins).

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Cell Viability Assays. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((4-Fluorophenyl)amino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving optimal solubility of this compound in your experimental workflows. Given that this compound is a specialized research compound, this document synthesizes data from structurally related molecules to offer a robust framework for solubility determination and enhancement.

Understanding the Molecule: A Data-Informed Approach

The core structure is an isonicotinonitrile, a pyridine ring with a nitrile group. The amino linkage to a fluorophenyl group introduces aromatic and hydrophobic character, which is likely to limit aqueous solubility. Key structural analogs include 2-aminoisonicotinonitrile and 4-cyanopyridine.

Table 1: Physicochemical Properties of Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-AminoisonicotinonitrileC₆H₅N₃119.120.213
4-CyanopyridineC₆H₄N₂104.110.502

Data sourced from PubChem.[1][2]

The addition of the 4-fluorophenyl group to the 2-aminoisonicotinonitrile core will increase the molecular weight and, most significantly, the lipophilicity (as indicated by a higher LogP value). This modification is a primary contributor to the anticipated low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

A1: Based on its structure, which combines a polar aminopyridine nitrile core with a nonpolar fluorophenyl ring, this compound is expected to have low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents. Its aromatic nature suggests that it may exhibit π-stacking in the solid state, which can also contribute to lower solubility.

Q2: What are the primary safety concerns when handling this compound?

A2: While a specific Safety Data Sheet (SDS) for this compound is not available, data from related compounds like 2-amino-4-cyanopyridine suggest significant potential hazards. These include toxicity if swallowed, in contact with skin, or if inhaled, as well as the risk of serious eye irritation.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Many suppliers of similar compounds recommend storage under an inert atmosphere.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The pyridine ring in the molecule is basic and can be protonated at acidic pH. This protonation would create a positive charge and should increase aqueous solubility. However, the stability of the compound at low pH should be experimentally verified. A systematic approach to testing solubility at various pH values is recommended.

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data is not available. However, as a general precaution, avoid strong oxidizing agents and extreme pH conditions until compatibility has been established.

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a systematic approach to identifying the optimal solvent and conditions for dissolving this compound.

Initial Solvent Screening Protocol

Due to the lack of specific solubility data, a small-scale, empirical screening of common laboratory solvents is the recommended first step.

Objective: To identify a suitable solvent or solvent system for achieving the desired concentration.

Materials:

  • This compound

  • A selection of common laboratory solvents (see Table 2)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Table 2: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Often effective for dissolving a wide range of organic compounds.
Alcohols Ethanol, Methanol, IsopropanolCan act as both hydrogen bond donors and acceptors.
Chlorinated Dichloromethane (DCM), ChloroformEffective for nonpolar to moderately polar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar aprotic solvents.
Aqueous Buffers Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)To assess pH-dependent solubility.

Step-by-Step Protocol:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into each labeled vial.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Initial Dissolution Attempt (Room Temperature):

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not dissolved, proceed to the next step.

  • Assisted Dissolution:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Check for dissolution.

    • Heating: Gently warm the vial in a water bath or on a heating block (start at 30-40 °C). Caution: Ensure the solvent is not volatile and flammable before heating. Check for dissolution.

  • Incremental Solvent Addition: If the compound is still not dissolved, add another measured volume of the solvent and repeat step 4. Continue this process until the compound dissolves or it becomes clear that it is poorly soluble in that solvent at an acceptable concentration.

  • Record Observations: Carefully document the approximate solubility in each solvent (e.g., mg/mL). Note the conditions required for dissolution (vortexing, sonication, heating).

  • Assess Stability: After dissolution, let the solution stand at room temperature for a period (e.g., 1-2 hours) and then at 4°C overnight to check for precipitation, which would indicate that a supersaturated solution was formed.

Solubility Enhancement Workflow

If the initial screening does not yield a suitable solvent system, the following workflow can be used to improve solubility.

Caption: Workflow for solubility enhancement.

Troubleshooting Common Issues
  • Problem: The compound dissolves upon heating but precipitates upon cooling.

    • Cause: A supersaturated solution was formed. The solubility is lower at room temperature.

    • Solution:

      • Prepare a stock solution in a good solvent (e.g., DMSO) at a high concentration.

      • For your experiment, dilute the stock solution into your aqueous buffer or media. The final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects.

  • Problem: The compound is insoluble in all tested single solvents at the desired concentration.

    • Cause: The compound has very low intrinsic solubility.

    • Solution:

      • Co-solvents: Try binary or ternary solvent systems. For example, a mixture of an alcohol and water, or DMSO and PBS.

      • pH Modification: Systematically test the solubility in buffers with a range of pH values.

      • Advanced Techniques: For drug development applications, consider more advanced formulation strategies such as the use of cyclodextrins, surfactants, or creating solid dispersions. These methods can significantly enhance the apparent solubility and bioavailability of poorly soluble compounds.[3]

  • Problem: The compound appears to degrade in a particular solvent.

    • Cause: The compound is unstable in that solvent.

    • Solution:

      • Discontinue the use of that solvent.

      • Assess the stability of the compound in promising alternative solvents over time using an appropriate analytical method (e.g., HPLC, LC-MS).

Conclusion

Successfully working with this compound requires a systematic and empirical approach to solubility determination. By leveraging knowledge of its chemical structure and that of related compounds, and by following the protocols outlined in this guide, researchers can effectively identify suitable solvent systems and conditions for their experiments. Always prioritize safety by handling this compound with appropriate precautions based on the hazard information of its structural analogs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168305960. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7506, 4-Cyanopyridine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 668105, 2-Amino-4,6-diphenylpyridine-3-carbonitrile. Retrieved from [Link].

  • Al-Mokyna, F. H., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link].

  • ResearchGate (2018). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link].

  • MDPI (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link].

  • Usiena air (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link].

  • PubChemLite (n.d.). 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4h-pyrano[3,2-c]pyridine-3-carbonitrile. Retrieved from [Link].

  • Longdom Publishing (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link].

Sources

Technical Support Center: 2-((4-Fluorophenyl)amino)isonicotinonitrile Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-((4-fluorophenyl)amino)isonicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during this synthetic procedure.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a reaction that typically proceeds via a Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is one of the most common problems. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions

  • Catalyst Inactivity: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by oxidation or impurities.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.

    • Solution: For the coupling of an aryl halide with a primary amine, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands such as XPhos, SPhos, or RuPhos. The optimal ligand may need to be determined empirically through screening.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is often effective.[1] However, if your starting materials are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be better alternatives, although this may require higher reaction temperatures or longer reaction times.

  • Poor Solvent Quality: The presence of water or other protic impurities in the solvent can quench the base and deactivate the catalyst.

    • Solution: Use anhydrous, degassed solvents. Toluene and dioxane are common choices for Buchwald-Hartwig aminations. Ensure proper drying of the solvent before use.

  • Insufficient Reaction Temperature or Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.

Issue 2: Formation of Significant Impurities

The presence of side products can complicate purification and reduce the overall yield of the desired compound.

Potential Causes & Solutions

  • Hydrodehalogenation of the Aryl Halide: This side reaction results in the replacement of the halogen on the isonicotinonitrile ring with a hydrogen atom.

    • Solution: This is often promoted by moisture or certain phosphine ligands. Ensure anhydrous conditions. Screening different ligands can also mitigate this side reaction.

  • Homocoupling of the Aryl Halide: This leads to the formation of a biaryl species.

    • Solution: This side reaction can be more prevalent at higher temperatures. Try running the reaction at a lower temperature for a longer duration. Adjusting the catalyst-to-ligand ratio can also be beneficial.

  • Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions.

    • Solution: If you suspect thermal decomposition, attempt the reaction at a lower temperature. If the product is sensitive to the basic conditions, a milder base should be used.

Issue 3: Reaction Stalls Before Completion

Sometimes, a reaction starts well but fails to go to completion, leaving a significant amount of starting material.

Potential Causes & Solutions

  • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.

    • Solution: Adding a fresh portion of the catalyst and/or ligand mid-reaction can sometimes restart a stalled reaction. Ensure rigorous exclusion of oxygen throughout the process.

  • Inhibition by Product or Byproducts: The product or a byproduct formed during the reaction might be inhibiting the catalyst.

    • Solution: This can be a challenging issue to resolve. If suspected, altering the reaction concentration (diluting the reaction mixture) might help.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle involves three main steps: oxidative addition of the aryl halide (2-chloro- or 2-bromoisonicotinonitrile) to the Pd(0) complex, coordination and deprotonation of the amine (4-fluoroaniline) to form a palladium-amido complex, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Aryl-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R-NH2 Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HX (Base) Palladium-Amido Complex->Pd(0)L2 Product This compound Palladium-Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which starting material is better: 2-chloroisonicotinonitrile or 2-bromoisonicotinonitrile?

A2: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig couplings. Therefore, 2-bromoisonicotinonitrile would likely give a better yield under milder conditions. However, 2-chloroisonicotinonitrile is often less expensive. The choice may depend on a balance of cost and desired reactivity. If using the chloro-substituted starting material, a more active catalyst system (e.g., one with a more electron-rich, bulky ligand) may be necessary.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended. LC-MS is particularly useful for confirming the mass of the product and identifying byproducts.

Q4: What is a standard purification procedure for this compound?

A4: After the reaction is complete, a typical work-up involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. The crude product can then be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can be used for further purification if necessary.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and potentially toxic. Sodium tert-butoxide is a strong base and is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent batches.

Materials and Reagents
  • 2-Bromoisonicotinonitrile

  • 4-Fluoroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add 2-bromoisonicotinonitrile (1.0 equivalent) and 4-fluoroaniline (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary Table
ParameterRecommended Condition
Aryl Halide 2-Bromoisonicotinonitrile
Amine 4-Fluoroaniline
Catalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOt-Bu (1.4 eq.)
Solvent Anhydrous Toluene
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

IV. Visual Workflow and Decision Making

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, Reactants setup->reagents solvent Add Anhydrous Solvent reagents->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield Issue check_catalyst Check Catalyst/Ligand Activity and Choice start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions check_reagents Verify Reagent Purity and Solvent Anhydrousness start->check_reagents optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature, Time, or Base check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents success Yield Improved optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Decision tree for troubleshooting low yield.

V. References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Purification of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 2-((4-Fluorophenyl)amino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the isolation and purification of this important intermediate. By leveraging fundamental principles and field-proven techniques, this center aims to provide actionable solutions to enhance purity, yield, and process efficiency.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its structure, featuring a basic aminopyridine core, a nitrile group, and a fluorinated aromatic ring, presents a unique set of purification challenges. These include:

  • Potential for Impurity Carryover: Synthesis, often via a Buchwald-Hartwig amination or similar cross-coupling reaction, can introduce impurities such as unreacted starting materials (2-chloroisonicotinonitrile, 4-fluoroaniline), catalyst residues (palladium, phosphine ligands), and process-related byproducts.[1]

  • Variable Solubility: The molecule's aromatic and polar functional groups result in moderate solubility in many common organic solvents, complicating the selection of an ideal recrystallization system.

  • Chromatographic Difficulties: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to issues like peak tailing and poor separation during column chromatography.[2]

  • Thermal and pH Sensitivity: Aminopyridine derivatives can be susceptible to degradation under harsh thermal or pH conditions, necessitating careful control of the purification environment.[3]

This guide provides a structured approach to troubleshoot these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated protocol to resolve the problem.

Issue 1: Low Purity After Recrystallization - Persistent Oily Residue or Poor Crystal Formation

Question: My initial attempt at recrystallizing the crude this compound resulted in an oiling out of the product, or the final crystals were of low purity. What is causing this, and how can I optimize the crystallization?

Causality & Rationale: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is common when the solvent is too good for the compound or if the cooling rate is too rapid.[4] Low purity in the final crystals often indicates that the chosen solvent system does not provide a sufficient solubility differential between the product and key impurities.

Troubleshooting Protocol:

  • Systematic Solvent Screening: The key to successful recrystallization is identifying a solvent (or solvent system) where the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Single Solvent Approach: Test the solubility of a small amount of crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and acetonitrile). A good starting point for aminopyridine-type compounds is often an alcohol or a mixture containing an alcohol.[5][6]

    • Solvent/Anti-Solvent System: If a suitable single solvent cannot be identified, a binary system is often effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[7]

  • Controlled Cooling: Rapid cooling encourages precipitation rather than crystallization, which can trap impurities.[4]

    • Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary.

    • Once at room temperature, further cooling in an ice bath or refrigerator can maximize yield.

  • Seeding: If crystallization does not initiate upon cooling, induce it by adding a "seed crystal" (a tiny amount of previously purified solid) or by scratching the inside of the flask with a glass rod at the solvent line.[4] This provides a nucleation point for crystal growth.

Data-Driven Solvent Selection: The following table provides a list of common recrystallization solvents and their properties to guide your selection process.

SolventBoiling Point (°C)Polarity IndexNotes on Application
Ethanol785.2Often a good starting point for polar aromatic compounds.[8]
Isopropanol824.3Similar to ethanol, can be used in a mixture with water.[7]
Ethyl Acetate774.4Good for moderately polar compounds.
Toluene1112.4Effective for aromatic compounds, often used in a mixture.[9]
Acetonitrile826.2A polar aprotic solvent that can be effective.
n-Hexane690.0Typically used as an anti-solvent in a binary system.[7]
Issue 2: Poor Separation and Significant Peak Tailing in Column Chromatography

Question: I am trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and co-elution of impurities. How can I improve the separation?

Causality & Rationale: The basic nature of the pyridine nitrogen in your compound leads to strong, non-ideal interactions with acidic silanol groups on the surface of the silica gel stationary phase. This secondary interaction mechanism causes the observed peak tailing.[2] Furthermore, if the polarity of the mobile phase is not optimized, it may not be sufficient to differentiate between your product and structurally similar impurities.

Troubleshooting Workflow Diagram:

G start Problem: Poor Separation & Peak Tailing on Silica Gel check_stability Is the compound stable on silica? (Run 2D TLC) start->check_stability unstable Compound is unstable. Consider alternative methods: - Alumina chromatography - Recrystallization check_stability->unstable No stable Compound is stable. check_stability->stable Yes modify_mp Modify Mobile Phase stable->modify_mp add_base Add a competing base to the eluent: - 0.5-1% Triethylamine (TEA) - 0.5-1% Pyridine modify_mp->add_base check_separation Re-evaluate separation with modified eluent via TLC add_base->check_separation success Separation Improved. Proceed with column. check_separation->success Yes try_other Separation still poor. Consider alternative stationary phase (e.g., neutral alumina) or reverse-phase HPLC. check_separation->try_other No

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocol for Improved Column Chromatography:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Add 0.5% to 1% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, minimizing their interaction with your product and resulting in more symmetrical peaks.

    • Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as the polar component can be effective.

  • Stationary Phase Selection:

    • Deactivated Silica: If basic modifiers are not sufficient, consider using silica gel that has been pre-treated or "deactivated" with a base.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds. Perform TLC analysis on alumina plates first to determine a suitable eluent system.

  • Optimize Loading and Elution:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often results in better band sharpness compared to wet loading.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. Assuming a Buchwald-Hartwig amination between 2-chloroisonicotinonitrile and 4-fluoroaniline, the most common impurities are:

  • Unreacted Starting Materials: 2-chloroisonicotinonitrile and 4-fluoroaniline.

  • Catalyst Residues: Palladium complexes and oxidized phosphine ligands (e.g., triphenylphosphine oxide if triphenylphosphine was used).

  • Homocoupling Products: Biphenyl derivatives formed from the self-coupling of the starting materials.

  • Hydrolysis Products: If water is present, hydrolysis of the nitrile group to an amide or carboxylic acid is possible, though typically this requires harsh conditions.

It is crucial to use an appropriate analytical method, such as HPLC or GC-MS, to identify and quantify these impurities before and after purification.[10][11]

Q2: How do I choose the best analytical method to assess the purity of my final product?

A2: The choice of analytical method depends on the properties of your compound and the expected impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for non-volatile, thermally sensitive compounds. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point. UV detection is suitable due to the aromatic nature of the molecule.

  • Gas Chromatography (GC): If the compound and its impurities are thermally stable and volatile, GC can be a powerful tool, often providing higher resolution than HPLC.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for identifying the molecular weights of unknown impurities.

Q3: Can I use an acid/base extraction to purify my compound?

A3: Yes, an acid/base extraction can be a very effective preliminary purification step, especially for removing non-basic organic impurities. The aminopyridine moiety is basic and can be protonated.

Experimental Protocol: Acid/Base Extraction

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). Your product will move into the aqueous phase as the hydrochloride salt.

  • Separate the layers. The organic layer now contains non-basic impurities.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).

  • Your purified product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly. This material can then be further purified by recrystallization if necessary.

Q4: How does the fluorine atom affect the purification process?

A4: The fluorine atom has several effects:

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility in various organic solvents.[12]

  • Altered Polarity: The C-F bond is highly polar, but the overall effect on molecular polarity depends on the molecule's symmetry. This can influence its retention in both normal and reverse-phase chromatography.

  • NMR Handle: The presence of ¹⁹F allows for the use of ¹⁹F NMR, which is a very sensitive and clean technique for monitoring the presence of fluorine-containing compounds and impurities.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Li, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Kovács, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organic Letters. Available from: [Link]

  • Miller, J., et al. (1975). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • He, Z., et al. (2007). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Google Patents. (1989). Process for producing aromatic nitrile.
  • Scribd. Organic Compound Purification Guide. Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]

Sources

2-((4-Fluorophenyl)amino)isonicotinonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Storage for Researchers

Welcome to the technical support center for 2-((4-Fluorophenyl)amino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Compound Identity and General Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₈FN₃

  • Molecular Weight: 213.21 g/mol

This molecule incorporates three key functional groups that dictate its chemical behavior: a pyridine ring, a secondary amine linkage, and a nitrile group, with a fluorine substitution on the phenyl ring. The stability of the overall molecule is a composite of the stabilities of these individual moieties.

Frequently Asked Questions (FAQs) on Stability and Storage

Here we address common questions regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on the chemistry of related aromatic amines and nitriles, the following storage conditions are recommended to maximize shelf-life:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the secondary amine.
Light Amber vial or dark locationProtects against photolytic degradation, a common pathway for aromatic amines.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

Q2: What are the likely degradation pathways for this compound?

A2: The primary potential degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under strongly acidic or basic conditions to form a carboxylic acid (isonicotinic acid derivative) or an amide intermediate.[1][2]

  • Oxidation: The secondary amine bridge is a potential site for oxidation, which can be accelerated by air and light.

  • Photolysis: Aromatic amines can be sensitive to light, leading to a variety of degradation products.[3][4][5][6]

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this exact molecule is unavailable, based on its functional groups, you should avoid:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.[7][8] N-phenylpyridinamine derivatives are generally susceptible to degradation in strong acid or base.[8]

  • Strong Oxidizing Agents: These can react with the secondary amine.

  • Reactive Halogenating Agents: These may react with the aromatic rings or the secondary amine.

Q4: What are the visual signs of degradation?

A4: A change in the physical appearance of the compound is a primary indicator of degradation. Be vigilant for:

  • Color Change: Often a yellowing or darkening of the solid material.

  • Clumping or Change in Texture: This may indicate the absorption of moisture.

  • Incomplete Dissolution: If the compound was previously fully soluble in a particular solvent and now shows insolubles, this could be due to the formation of degradation products.

Q5: How can I check the purity of my stored this compound?

A5: The purity of your compound should be periodically checked using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A stability-indicating method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and detect major impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues you might encounter.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of the compound using a validated analytical method like HPLC.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (see table above).

    • Consider Solution Stability: If you are using stock solutions, they may have a limited shelf-life. Prepare fresh solutions and repeat the experiment.

Problem: The compound has changed color.

  • Possible Cause: Oxidation or photolytic degradation.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the purity of the material to determine if a significant amount of degradation has occurred.

    • Improve Storage: If the purity is still acceptable for your application, transfer the material to an amber vial, purge with an inert gas, and store in a refrigerator.

    • Purification: If the purity is compromised, consider repurification by recrystallization or chromatography.

Problem: Difficulty dissolving the compound.

  • Possible Cause: Formation of insoluble degradation products or absorption of moisture leading to clumping.

  • Troubleshooting Steps:

    • Gentle Heating and Sonication: Try to dissolve the compound with gentle heating and sonication.

    • Purity Analysis: If it still does not dissolve, it is likely that significant degradation has occurred. Analyze the material to confirm.

Experimental Protocols

Protocol 1: General Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into several vials for each storage condition to be tested.

    • Prepare an initial time-point (T=0) sample for immediate analysis.

  • Storage Conditions:

    • Long-Term: 2-8°C / Ambient Humidity (in a sealed container)

    • Accelerated: 40°C / 75% RH (in a stability chamber)

    • Forced Degradation (for analytical method development):

      • Acidic: 0.1 M HCl at 60°C

      • Basic: 0.1 M NaOH at 60°C

      • Oxidative: 3% H₂O₂ at room temperature

  • Time Points:

    • Pull samples at appropriate intervals (e.g., T=0, 1, 3, 6, 12 months for long-term; T=0, 1, 2, 3, 6 months for accelerated).

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent and analyze by a validated HPLC method to determine the purity and identify any degradation products.

Protocol 2: Photostability Testing (ICH Q1B Guideline)

This protocol is based on the ICH Q1B guideline for photostability testing.[3][4][5][6]

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[4][6] A photostability chamber is required for this.

  • Analysis:

    • After the exposure period, compare the physical properties (appearance, color) and purity (via HPLC) of the exposed sample to the control sample.

Logical Workflow Diagram

The following diagram outlines the decision-making process when working with this compound.

StabilityWorkflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Start Receive Compound CheckAppearance Visual Inspection (Color, Texture) Start->CheckAppearance Store Store at 2-8°C Inert Atmosphere Protect from Light & Moisture CheckAppearance->Store Appears Normal AnalyzePurity Analyze Purity (HPLC, LC-MS) CheckAppearance->AnalyzePurity Appearance Changed Use Use in Experiment Store->Use Results Experimental Results Use->Results Consistent Consistent Results Results->Consistent Yes Inconsistent Inconsistent Results Results->Inconsistent No Degraded Compound Degraded AnalyzePurity->Degraded Degraded->Store No, Purity OK Purify Purify or Obtain New Stock Degraded->Purify Yes Inconsistent->AnalyzePurity

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-((4-Fluorophenyl)amino)isonicotinonitrile in their assays. This guide, structured in a question-and-answer format, is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to anticipate, identify, and mitigate potential off-target effects of this and other novel small molecule inhibitors. As a Senior Application Scientist, my goal is to empower you with the knowledge to ensure the specificity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Compound Characterization & Initial Steps

Question 1: I have just started working with this compound. What are the first steps I should take to understand its potential for off-target effects?

Before initiating any large-scale experiments, a thorough characterization of the compound is crucial. The isonicotinonitrile scaffold, a derivative of 4-cyanopyridine, is a common feature in various biologically active molecules, including kinase inhibitors.[1][2] The presence of a fluorophenyl group can also influence binding characteristics.[3][4]

Your initial steps should include:

  • Purity and Identity Confirmation: Independently verify the purity and chemical identity of your compound batch using methods like LC-MS and NMR. Impurities can lead to confounding results.

  • Physicochemical Properties Assessment: Determine key properties such as solubility in your assay buffer and stability over the course of your experiment. Poor solubility can lead to compound aggregation and non-specific inhibition.

  • Literature Review: Conduct a comprehensive search for any published data on this compound or structurally related compounds. This may provide clues about its potential primary targets and known off-target activities.

Question 2: What are the most common causes of off-target effects with small molecule inhibitors like this one?

Off-target effects are a common challenge in drug discovery and can stem from several factors:[5][6]

  • Lack of Specificity: The inhibitor may bind to proteins other than the intended target, often due to structural similarities in the binding sites of different proteins (e.g., the ATP-binding pocket of kinases).[7][8]

  • Compound Reactivity: Some molecules can react non-specifically with proteins or other cellular components, leading to assay interference.

  • High Compound Concentrations: Using excessively high concentrations of the inhibitor increases the likelihood of binding to lower-affinity off-targets.

  • Cellular Context: The expression levels of on- and off-targets can vary between different cell lines and tissues, influencing the observed effects.

Experimental Design & Methodologies for De-risking Off-Target Effects

Question 3: How can I proactively design my experiments to identify and control for off-target effects?

A multi-pronged approach is essential for robustly validating the on-target activity of this compound.

Core Principles for Robust Assay Design:

Experimental StrategyRationaleKey Considerations
Dose-Response Analysis Establish a clear relationship between compound concentration and the observed biological effect.A steep and monophasic curve suggests a specific interaction. Biphasic or shallow curves may indicate off-target effects or toxicity.
Use of Controls Differentiate between on-target, off-target, and non-specific effects.Include negative and positive controls in every experiment.[9]
Orthogonal Approaches Confirm the phenotype using a different method that targets the same protein.If available, use a structurally distinct inhibitor of the same target or genetic methods like siRNA or CRISPR/Cas9 to knockdown the target protein.[9]
Target Engagement Assays Directly measure the binding of the compound to its intended target in a cellular context.Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12]
Selectivity Profiling Assess the binding of the compound against a broad panel of related proteins.For kinase inhibitors, kinome-wide profiling is the gold standard.[7][8]

Question 4: Can you provide a more detailed protocol for implementing some of these key experimental controls?

Absolutely. Here are step-by-step guides for essential control experiments.

Experimental Protocol 1: Determining the Optimal Inhibitor Concentration using a Negative Control Cell Line

This protocol helps to identify a working concentration that minimizes non-specific effects.

  • Cell Line Selection: Choose a cell line that does not express the intended target of this compound (or has it knocked out).

  • Dose-Response Treatment: Treat the negative control cell line with a broad range of concentrations of the inhibitor (e.g., from 1 nM to 100 µM).

  • Phenotypic Assay: Perform your primary phenotypic assay (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the results as a dose-response curve. The concentration at which you observe significant effects in this negative control cell line represents a threshold for potential off-target activity. Aim to work at concentrations well below this threshold in your target-expressing cells.

Experimental Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[10][11]

  • Cell Treatment: Treat your target-expressing cells with either vehicle control (e.g., DMSO) or this compound at your desired concentration.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]

Diagram: Conceptual Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_result Result Interpretation start Target-Expressing Cells vehicle Vehicle (DMSO) start->vehicle inhibitor 2-((4-Fluorophenyl)amino) isonicotinonitrile start->inhibitor heat_vehicle Heat Aliquots (Temp Gradient) vehicle->heat_vehicle heat_inhibitor Heat Aliquots (Temp Gradient) inhibitor->heat_inhibitor analysis_vehicle Western Blot for Soluble Target heat_vehicle->analysis_vehicle analysis_inhibitor Western Blot for Soluble Target heat_inhibitor->analysis_inhibitor result Compare Melting Curves analysis_vehicle->result analysis_inhibitor->result

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Troubleshooting & Data Interpretation

Question 5: My phenotypic results are inconsistent or difficult to interpret. How can I troubleshoot this?

Inconsistent results can often be traced back to off-target effects or experimental variability.

Troubleshooting Flowchart:

Caption: A logical approach to troubleshooting inconsistent assay results.

Question 6: I have confirmed target engagement with CETSA, but I still suspect off-target effects are contributing to my phenotype. What's next?

This is a common scenario. Target engagement is necessary but not sufficient to prove that the observed phenotype is solely due to inhibition of the primary target.

  • Kinome Profiling: If your target is a kinase, a kinome-wide binding assay is invaluable. This will provide a broader picture of the selectivity of this compound against a large panel of kinases.[8]

  • Chemoproteomics: Advanced mass spectrometry-based chemoproteomics can identify the full spectrum of proteins that interact with your compound in an unbiased manner.

  • Inactive Structural Analog: Synthesize or obtain a structurally similar analog of your compound that is inactive against your primary target. If this inactive analog fails to produce the same phenotype, it strengthens the case for on-target activity.[9]

By systematically applying these principles and methodologies, you can build a robust body of evidence to support the on-target effects of this compound and confidently interpret your experimental results.

References

  • PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). CS-AP-11-2 4-I-F4-PhOH, isonicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., Gohlke, B., Zinner, M., Knaute, T., Falch, A., Klessig, K., Kuster, B., & Medard, G. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1263–1272.
  • Lin, A., Giuliano, C. J., Sayles, N. M., Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Hashimoto, M., Mabuchi, M., & Takemori, N. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957–1964.
  • Schmalz, M. W., Dahl, G., Kehra, H., Namasivayam, V., Schreiber, J., Wuest, M., ... & Wuest, F. (2024). Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie.
  • Al-Ostoot, F. H., Kandeel, M. M., Akel, H., & Abdel-Ghani, T. M. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1980.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Gnad, F., Zucca, S., Guffanti, F., Schüchner, S., Gerstberger, T., & Medard, G. (2020). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Okuyama, S., et al. (1997). In vivo characterization of dopamine D4 - receptor antagonist (R)-(+)-2-amino-4-(4-nuorophenyl)-5-[l-(4-(4-fluorophenyl) - 4 - oxobutyl] Pyrrolidin - 3 - yl] thiazole (NRA0045). Pharmacology Biochemistry and Behavior, 58(4), 885-892.
  • Maji, B., Gang, S. A., Lee, M., Shi, M., Wu, P., Heler, R., ... & Choudhary, A. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067-1079.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Zhang, H., & Li, L. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5723.
  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. (2023).
  • Wang, C., & Wang, J. (2023).
  • Zhou, P., & Wang, M. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Protein-Protein Interactions. IntechOpen.
  • Chatterjee, M., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 287, 116345.
  • Discovery of a High-Affinity Fluoromethyl Analog of [ 11 C]5-Cyano- N -(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([ 11 C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. (2023).
  • Brehmer, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3290.
  • Cellular thermal shift assay (CETSA) for the most promising inhibitors... (n.d.).
  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). Molecules.
  • Exploring 4-Cyanopyridine: Properties, Applications, and Manufacturing. (n.d.). ChemicalBook.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
  • Al-Salahi, R., et al. (2021).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. (2016).
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube.
  • Kinome profiling of the four FDA-approved PARP inhibitors across 392... (n.d.).
  • Georganics. (n.d.). 2-Amino-4-cyanopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

How to address poor cell permeability of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth FAQs, and validated experimental protocols to address and overcome the poor cell permeability of 2-((4-Fluorophenyl)amino)isonicotinonitrile and its analogs. This document is designed to provide both mechanistic understanding and actionable solutions.

Introduction: Understanding the Permeability Challenge

The 2-aminopyridine scaffold, including derivatives like this compound, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] However, promising in vitro activity against a target protein is frequently hampered by poor cell permeability, preventing the compound from reaching its intracellular site of action. This guide will walk you through a logical, evidence-based workflow to diagnose the root cause of poor permeability for your compound and systematically explore strategies for its improvement.

Troubleshooting and FAQ Guide

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation and a path forward.

FAQ 1: My initial screens show low permeability for this compound. What are the likely physicochemical reasons?

Answer: While at first glance this compound appears to comply with general guidelines for oral bioavailability like Lipinski's "Rule of Five," a deeper analysis of its physicochemical properties is critical.[2] Poor permeability is not always predicted by simple rules.

Pillar of Causality: Beyond the "Rule of Five"

The "Rule of Five" provides a useful, but elementary, filter. The key is to understand how the specific structural features of your molecule contribute to its overall behavior.

  • Solubility-Permeability Interplay: The primary roadblock for this class of compounds is often not permeability itself, but poor aqueous solubility. The molecule's rigid, planar structure and moderate-to-high lipophilicity (LogP) can lead to strong crystal lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment adjacent to the cell membrane. If a compound cannot dissolve, it cannot permeate.

  • Efflux Transporter Recognition: The compound's structure, featuring aromatic rings and hydrogen bond acceptors, makes it a potential substrate for efflux transporters like P-glycoprotein (P-gp, or MDR1).[3] These transporters act as cellular "bouncers," actively pumping the compound out of the cell as soon as it enters, leading to a net result of low intracellular accumulation that is often misinterpreted as poor passive permeability.

  • Polar Surface Area (PSA): While the calculated TPSA is likely within an acceptable range, the distribution of polar atoms (the two pyridine nitrogens and the secondary amine) can create a dipole moment that disfavors partitioning into the nonpolar lipid bilayer.

Initial Physicochemical Assessment (Predicted)

PropertyPredicted ValueLipinski's GuidelineImplication for Permeability
Molecular Weight ~213.2 g/mol < 500 DaFavorable. Unlikely to be a limiting factor.
LogP (Octanol/Water) 2.5 - 3.5< 5Favorable, but may contribute to low aqueous solubility if too high.
H-Bond Donors 1 (secondary amine)< 5Favorable.
H-Bond Acceptors 3 (Nitrile N, Pyridine N, Fluoro F)< 10Favorable.
Topological PSA ~63 Ų< 140 ŲFavorable for passive diffusion, but efflux potential must be considered.

Your First Step: Before attempting to modify the compound, you must experimentally confirm the nature of the permeability issue. Is it poor passive diffusion, active efflux, or a combination? The following experimental assays are designed to answer this question.

FAQ 2: How can I accurately quantify the permeability of my compound and test for active efflux?

Answer: To move beyond predictions, you need robust, quantitative data. A tiered approach using a combination of in vitro assays is the industry standard. We recommend a two-stage process: an initial, high-throughput screen using a Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a more biologically complex cell-based assay like the Caco-2 or MDCK permeability assay.

Workflow for Quantifying Permeability

G cluster_0 Tier 1: Passive Permeability Screen cluster_1 Tier 2: Biological Permeability & Efflux cluster_2 Data Analysis & Decision PAMPA PAMPA Assay (High-Throughput) Caco2 Caco-2 or MDCK-MDR1 Assay (Lower-Throughput, Mechanistic) PAMPA->Caco2  Confirm & Investigate Efflux Analysis Calculate Pe and Efflux Ratio Identify Root Cause Caco2->Analysis  Generate Quantitative Data Start Compound with Suspected Poor Permeability Start->PAMPA  Initial Screen

Caption: Tiered workflow for permeability assessment.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, non-cell-based method that models only passive, transcellular diffusion.[4] It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, into an acceptor well. It is an excellent first-pass screen to determine if your molecule has fundamental issues with passive diffusion.

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate (e.g., Millipore MultiScreen-IP) is coated with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be <1%.

  • Assay Setup:

    • Add the compound solution to the wells of the donor filter plate.

    • Add fresh buffer to the wells of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * Vd * Va / ( (Vd + Va) * Area * Time )

2. MDCK-MDR1 Permeability Assay

To investigate the role of active efflux, an assay using Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress the human MDR1 gene (P-gp) is the gold standard.[3][6] This assay measures permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Experimental Protocol: MDCK-MDR1 Assay

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture them for 3-5 days until they form a confluent monolayer. Monitor the monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation (A→B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (1-10 µM) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

  • Assay Initiation (B→A):

    • Wash the monolayer as above.

    • Add the test compound to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

  • Inhibitor Arm: Repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Zosuquidar) to confirm P-gp-mediated efflux.

  • Quantification: Analyze compound concentration in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

Interpreting the Results:

ScenarioPAMPA ResultMDCK-MDR1 ERLikely Cause of Poor Permeability
1 Low Pe< 2Poor Passive Diffusion: The molecule itself is intrinsically not good at crossing lipid membranes.
2 High Pe> 2Active Efflux: The molecule can passively diffuse well, but is actively pumped out by P-gp.
3 Low Pe> 2Combination: The molecule has poor passive permeability AND is an efflux substrate.
FAQ 3: My data confirms poor permeability. What chemical modification strategies can I use?

Answer: If formulation changes are not an option, direct chemical modification is a powerful strategy. The most common and effective approach for improving the permeability of molecules with exposed polar functional groups is the prodrug strategy .[2][7]

Pillar of Causality: The Prodrug Concept

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[8] For permeability enhancement, the goal is to mask the polar functional groups (in this case, the secondary amine) with a nonpolar, or lipophilic, "promoiey." This increases the molecule's overall lipophilicity, allowing it to more easily partition into and diffuse across the cell membrane. Once inside the cell, endogenous enzymes (like esterases or phosphatases) cleave the promoiety, regenerating the active parent compound at its site of action.[9]

Prodrug Strategy for Permeability Enhancement

G cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space Parent_Ext Parent Drug (Poor Permeability) Membrane Parent_Ext->Membrane Blocked Prodrug_Ext Prodrug (Lipophilic Mask) Prodrug_Ext->Membrane Passive Diffusion Prodrug_Int Prodrug Membrane->Prodrug_Int Enzymes Cellular Enzymes Prodrug_Int->Enzymes Cleavage Parent_Int Active Parent Drug (Released at Target) Enzymes->Parent_Int

Caption: Mechanism of a lipophilic prodrug strategy.

Potential Prodrug Approaches for this compound:

  • Acyloxymethyl or Carbamate Prodrugs: The secondary amine is a prime target for modification. Attaching an acyloxymethyl ether or a carbamate can effectively mask its polarity. These linkages are often designed to be cleaved by intracellular esterases.

  • Phosphate Prodrugs: While counterintuitive, adding a highly polar phosphate group can sometimes improve permeability by hijacking active transporters (e.g., OATPs). This is a more complex strategy but can be highly effective for certain molecules. It also dramatically increases aqueous solubility.

Self-Validating System: When designing a prodrug, you must validate two key processes:

  • Improved Permeability: Re-run the Caco-2 or MDCK assay with the prodrug. You should see a significant increase in the A→B Papp value.

  • Bio-reversion: You must demonstrate that the prodrug is efficiently converted back to the parent compound. This is typically done by incubating the prodrug with cell lysates or liver microsomes and monitoring the formation of the parent drug over time via LC-MS/MS.

FAQ 4: I cannot modify the molecule. What formulation strategies can improve its delivery?

Answer: When the core pharmacophore must remain unchanged, advanced formulation strategies can be employed to overcome permeability barriers. These methods work by encapsulating the drug, protecting it from the harsh environment of the GI tract and facilitating its transport across the epithelium.[10]

1. Nanoformulations

Nanoformulations encapsulate your compound in tiny particles (typically <200 nm), which can improve both solubility and permeability.[11][12]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. Lipophilic compounds like yours can be partitioned into the lipid bilayer. Liposomes can protect the drug from degradation and facilitate uptake.

  • Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be used to create a solid matrix that encapsulates the drug. The surface of these nanoparticles can be functionalized (e.g., with PEG) to increase circulation time and target specific tissues.[13]

Mechanism of Nanoformulation-Mediated Uptake

G cluster_0 Lumen / Extracellular cluster_1 Epithelial Cell Layer cluster_2 Systemic Circulation Nano Nanoparticle (Drug Encapsulated) Uptake Endocytosis / Membrane Fusion Nano->Uptake 1. Cellular Uptake Release Intracellular Drug Release Uptake->Release 2. Nanoparticle Breakdown Blood Drug reaches circulation Release->Blood 3. Drug enters bloodstream

Sources

Validation & Comparative

A Comparative Guide to Tankyrase Inhibitors: Benchmarking Performance from Benchtop to Clinic

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of Wnt/β-catenin signaling modulation, the selection of a potent and selective tankyrase inhibitor is a critical decision. This guide provides an in-depth comparison of prominent tankyrase inhibitors, including the well-characterized XAV939, G007-LK, IWR-1, and OM-153, alongside a perspective on emerging chemical scaffolds as represented by 2-((4-Fluorophenyl)amino)isonicotinonitrile. We will delve into their mechanisms of action, comparative potency and selectivity, and the experimental workflows essential for their evaluation.

The Central Role of Tankyrase in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in this pathway by targeting Axin, a key component of the β-catenin destruction complex, for PARsylation (poly-ADP-ribosylation).[1][2] This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation.[1] The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.[1]

Tankyrase inhibitors function by blocking the catalytic activity of TNKS1/2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and the subsequent enhancement of β-catenin degradation.[3] This ultimately dampens the oncogenic signaling driven by the Wnt/β-catenin pathway.

Mechanism of Tankyrase Inhibition

cluster_0 Wnt OFF State cluster_1 Wnt ON State / Aberrant Activation cluster_2 Mechanism of Tankyrase Inhibition DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation Proteasome Proteasome betaCatenin->Proteasome Ubiquitination & Degradation Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylation Proteasome_WntOn Proteasome_WntOn Axin->Proteasome_WntOn Ubiquitination & Degradation betaCatenin_WntOn β-catenin (Accumulation) Nucleus Nucleus betaCatenin_WntOn->Nucleus Translocation GeneExpression Proliferation Nucleus->GeneExpression TCF/LEF mediated Gene Expression Tankyrase_inhibited Tankyrase (TNKS1/2) Axin_stabilized Axin (Stabilized) Tankyrase_inhibited->Axin_stabilized PARsylation Blocked Inhibitor Tankyrase Inhibitor Inhibitor->Tankyrase_inhibited Inhibition DestructionComplex_restored Restored Destruction Complex Axin_stabilized->DestructionComplex_restored betaCatenin_degraded β-catenin DestructionComplex_restored->betaCatenin_degraded Phosphorylation Proteasome_inhibited Proteasome betaCatenin_degraded->Proteasome_inhibited Ubiquitination & Degradation

Caption: Mechanism of Tankyrase Inhibition in the Wnt/β-catenin Pathway.

Comparative Analysis of Tankyrase Inhibitors

The efficacy of a tankyrase inhibitor is determined by its potency (IC50), selectivity against other PARP family members, and its performance in cell-based and in vivo models. Below is a comparative summary of key tankyrase inhibitors.

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Selectivity NotesKey References
This compound N/AN/AN/AData not publicly available. Represents a nicotinonitrile scaffold with potential for novel inhibitor development.N/A
XAV939 114~40Binds to the nicotinamide pocket, showing some cross-reactivity with other PARPs.[4]
G007-LK 462550Binds to the adenosine pocket, exhibiting high selectivity over other PARPs.[5]
IWR-1 180 (cellular)180 (cellular)180Binds to a distinct site from the catalytic domain, stabilizing the Axin-scaffolded destruction complex.[5]
OM-153 1320.63Binds to the adenosine pocket with high potency and selectivity.[6]
RK-287107 14.310.6PotentReported to be more potent than G007-LK.N/A

N/A: Data not publicly available.

This compound: While specific data for this compound as a tankyrase inhibitor is not available in the public domain, its nicotinonitrile scaffold is of interest in medicinal chemistry. Further structure-activity relationship (SAR) studies would be required to determine its potential as a tankyrase inhibitor.

XAV939: One of the earliest and most widely used tankyrase inhibitors. Its binding to the conserved nicotinamide pocket can lead to off-target effects on other PARP family members.[4][5]

G007-LK: A potent and selective inhibitor that binds to the less conserved adenosine pocket, leading to a better selectivity profile compared to nicotinamide-binding inhibitors.[5]

IWR-1: This inhibitor has a unique mechanism of action, promoting the stability of the Axin-scaffolded destruction complex without directly competing at the NAD+ binding site.[5]

OM-153: A highly potent and selective inhibitor that binds to the adenosine pocket, demonstrating picomolar efficacy in cellular Wnt signaling assays.[6]

RK-287107: A novel inhibitor reported to have greater potency than G007-LK in preclinical models.

Experimental Workflows for Inhibitor Evaluation

A rigorous evaluation of tankyrase inhibitors requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and target engagement studies.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

start Start reagents Prepare Reagents: - Purified TNKS1 or TNKS2 - Biotinylated NAD+ - Histone Substrate - Inhibitor dilutions start->reagents plate Coat 96-well plate with histone substrate reagents->plate incubation Add TNKS enzyme, biotinylated NAD+, and inhibitor to wells. Incubate at 37°C. plate->incubation wash1 Wash wells incubation->wash1 strep_hrp Add Streptavidin-HRP wash1->strep_hrp wash2 Wash wells strep_hrp->wash2 substrate Add Chemiluminescent Substrate wash2->substrate read Read Luminescence substrate->read end End read->end

Caption: Workflow for an in vitro Tankyrase Enzymatic Assay.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with a histone substrate and incubate overnight at 4°C. Causality: The histone substrate provides a target for PARsylation by the tankyrase enzyme.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor.

  • Enzymatic Reaction: Add the tankyrase enzyme, biotinylated NAD+, and the inhibitor to the wells. Incubate at 37°C to allow the PARsylation reaction to occur. Causality: Biotinylated NAD+ allows for the detection of the newly synthesized PAR chains.

  • Detection: Wash the wells and add Streptavidin-HRP, which binds to the biotinylated PAR chains. Causality: Streptavidin has a high affinity for biotin, and the conjugated HRP enzyme will be used for signal generation.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitor's potency.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Wnt/β-catenin Reporter Assay (TOPFlash)

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate.

  • Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control). Causality: The TOPFlash reporter will only be expressed when the Wnt/β-catenin pathway is active and β-catenin/TCF/LEF complexes are formed.

  • Wnt Stimulation: After 24 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway, in the presence of varying concentrations of the tankyrase inhibitor.

  • Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure both Firefly (from TOPFlash) and Renilla luciferase activity using a dual-luciferase assay system.[7][8][9] Causality: The dual-luciferase system allows for normalization of the reporter gene expression to the transfection efficiency, increasing the accuracy of the results.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity and plot the results against the inhibitor concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of an inhibitor with its protein target in a cellular context.[10][11][12][13]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the tankyrase inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures. Causality: Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated, unfolded proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble tankyrase in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble tankyrase as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Clinical Landscape of Tankyrase Inhibitors

The translation of tankyrase inhibitors from preclinical models to clinical applications has been an area of active research. Two notable examples are E7449 and basroparib (STP1002).

  • E7449 (2X-121): This compound is a dual inhibitor of PARP1/2 and TNKS1/2. A first-in-human Phase 1 study in patients with advanced solid tumors showed that E7449 was well-tolerated and exhibited antitumor activity, including partial responses and stable disease.[14][15] The maximum tolerated dose was determined to be 600 mg once daily.[15]

  • Basroparib (STP1002): This is a tankyrase-selective inhibitor. A first-in-human, dose-escalation Phase 1 study in patients with advanced solid tumors, predominantly colorectal cancer, demonstrated a favorable safety profile with the most common treatment-related adverse events being fatigue and nausea.[16][17] The recommended Phase 2 dose was established at 360 mg. Four out of 17 evaluable patients showed stable disease.[16][17]

Conclusion and Future Perspectives

The field of tankyrase inhibition has matured significantly, with a range of potent and selective inhibitors now available for research. While early inhibitors like XAV939 provided crucial proof-of-concept, newer compounds such as G007-LK and OM-153 offer improved selectivity by targeting the adenosine pocket of the enzyme. The clinical development of E7449 and basroparib underscores the therapeutic potential of targeting tankyrases, although on-target toxicities and identifying responsive patient populations remain key challenges.[18][19]

The exploration of novel chemical scaffolds, such as the nicotinonitrile framework of this compound, continues to be a vital area of research. A thorough evaluation of any new inhibitor using the biochemical, cellular, and target engagement assays outlined in this guide is essential to characterize its performance and potential for further development. As our understanding of the complex roles of tankyrases in cellular signaling deepens, the rational design and application of these inhibitors will undoubtedly play an increasingly important role in the development of targeted cancer therapies.

References

  • Cho-Rok, J., & Hyun-Shik, K. (2018). Novel insight into the function of tankyrase. Spandidos Publications. [Link]

  • Kim, T. M., et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. PubMed. [Link]

  • Wahlberg, E., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology. [Link]

  • Clevers, H., & Nusse, R. (2012). Wnt/β-catenin signaling and disease. Cell. [Link]

  • Plummer, R., et al. (2020). First-in-human study of the PARP/tankyrase inhibitor E7449 in patients with advanced solid tumours and evaluation of a novel drug-response predictor. British Journal of Cancer. [Link]

  • Google Patents. (1975).
  • Sgodda, M., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Leenders, F., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. [Link]

  • Leenders, F., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications. [Link]

  • Guettler, S., et al. (2014). Crystal structure of a Tankyrase-Axin complex and its implications for Axin turnover and Tankyrase substrate recruitment. Structure. [Link]

  • Nusse, R. (n.d.). Reviews on Wnt Signaling. The WNT Homepage. [Link]

  • Martinez Molina, D., et al. (2013). CETSA. Science. [Link]

  • Waaler, J., et al. (2017). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Communications. [Link]

  • Martino-Echarri, E., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLOS ONE. [Link]

  • Google Patents. (2023).
  • ClinicalTrials.gov. (2020). First-In-Human Dose-Escalation Study of STP1002 in Patients With Advanced-Stage Solid Tumors. [Link]

  • Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage. [Link]

  • Shapira-Frommer, R., et al. (2018). First-in-human phase 1 study of the PARP/tankyrase inhibitor 2X-121 (E7449) as monotherapy in patients with advanced solid tumors and validation of a novel drug response predictor (DRP) mRNA biomarker. Journal of Clinical Oncology. [Link]

  • Leenders, F., et al. (2022). OM-153 specifically inhibits TNKS1/2, WNT/β-catenin signaling and cell... ResearchGate. [Link]

  • JJ Medicine. (2017). Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations. YouTube. [Link]

  • Weidner, C., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Thorsell, A. G., et al. (2019). Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Journal of Biological Chemistry. [Link]

  • Kim, T. M., et al. (2025). A First-In-Human Dose-Escalation Phase 1 Study of Basroparib (STP1002), a Tankyrase. AACR Journals. [Link]

  • Johannes, J. W., et al. (2015). E7449: A dual inhibitor of PARP1/2 and tankyrase1/2 inhibits growth of DNA repair deficient tumors and antagonizes Wnt signaling. Cancer Letters. [Link]

  • Google Patents. (2018). WO 2018/183936 Al - Broad Institute.
  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling. Nature. [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • Plummer, R., et al. (2020). First-in-human study of the PARP/tankyrase inhibitor E7449 in patients with advanced solid tumours and evaluation of a novel drug-response predictor. ResearchGate. [Link]

  • Kim, J. Y., et al. (2021). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. British Journal of Cancer. [Link]

  • Metcalfe, C., et al. (2022). Axin phosphorylation in condensates counteracts tankyrase- mediated degradation. Journal of Cell Science. [Link]

  • Weidner, C., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. [Link]

  • Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Khan, I., et al. (2022). Wnt Signaling Pathway: A Comprehensive Review. ResearchGate. [Link]

  • Lee, Y., et al. (2019). Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2. International Journal of Molecular Sciences. [Link]

  • van der Meer, D., et al. (2019). CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. Scientific Reports. [Link]

  • Bao, R., et al. (2012). Inhibition of tankyrases induces Axin stabilization and blocks Wnt signalling in breast cancer cells. PLOS ONE. [Link]

  • JoVE. (2023). Video: Canonical Wnt Signaling Pathway. [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

  • ResearchGate. (n.d.). (A–B) Tankyrase inhibitors, XAV939 and IWR-1-endo, attenuate TOPFLASH.... [Link]

  • Cancer Network. (2025). “Fantastic Clinical Trial” May Upend Approach to Some Solid Tumors. [Link]

  • ResearchGate. (n.d.). Assaying β-Catenin/TCF Transcription with β-Catenin/TCF Transcription-Based Reporter Constructs. [Link]

  • Cong, F., et al. (2016). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. Journal of Biological Chemistry. [Link]

  • Ma, L., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]

Sources

A Comparative Analysis of 2-((4-Fluorophenyl)amino)isonicotinonitrile Against Established Anticancer Agents: A Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative evaluation of the novel compound, 2-((4-Fluorophenyl)amino)isonicotinonitrile, against established anticancer drugs. Due to the nascent stage of research on this specific molecule, this document outlines a proposed series of investigations, grounded in the known biological activities of structurally related compounds. We will explore a hypothesized mechanism of action, select appropriate comparator drugs, and detail the requisite experimental protocols to rigorously assess its anticancer potential.

Introduction to this compound: A Compound of Interest

This compound belongs to the aminopyridine class of heterocyclic compounds. The presence of a cyanopyridine moiety and a fluorophenyl group suggests potential interactions with key targets in cancer cell signaling. Heterocyclic compounds, particularly those containing pyridine and thiazole rings, have demonstrated a wide range of pharmacological activities, including anticancer effects.[1] Derivatives of 2-aminopyridine have been investigated as potential anticancer agents, with some showing notable efficacy.[1] The cyanopyridine scaffold is also a key feature in several compounds with demonstrated antiproliferative activity.[2][3]

The fluorophenyl group is a common substituent in many modern anticancer drugs, often enhancing binding affinity and metabolic stability. For instance, fluorinated isatins have been shown to induce apoptosis in tumor cells.[4] Given these structural alerts, this compound warrants a thorough investigation into its potential as a novel anticancer therapeutic.

Hypothesized Mechanism of Action: A Kinase Inhibitor?

Based on the structural motifs present in this compound, a plausible mechanism of action is the inhibition of protein kinases. The 4-aminoquinazoline scaffold, which shares structural similarities with the aminopyridine core, is a well-established pharmacophore for potent and selective inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] Furthermore, pyridine-containing compounds like Sorafenib are potent multi-kinase inhibitors.[3]

Therefore, we hypothesize that this compound may exert its anticancer effects by targeting one or more protein kinases involved in cell proliferation, survival, and angiogenesis. This hypothesis will guide the selection of appropriate comparator drugs and the design of mechanistic studies.

Diagram of a Hypothesized Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream ATP Compound This compound Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized mechanism of this compound as a kinase inhibitor.

Selection of Comparator Anticancer Drugs

To provide a robust assessment of this compound's potential, a panel of established anticancer drugs with diverse mechanisms of action will be employed.

Drug Class Specific Drug Primary Mechanism of Action Rationale for Inclusion
Tyrosine Kinase Inhibitor ImatinibInhibits Bcr-Abl tyrosine kinase.[1]To compare with a well-established kinase inhibitor.
Multi-Kinase Inhibitor SorafenibInhibits multiple kinases, including VEGFR and PDGFR.[3]To assess broad-spectrum kinase inhibitory potential.
Cytotoxic Agent DoxorubicinIntercalates into DNA and inhibits topoisomerase II.[6]A standard positive control for in vitro cytotoxicity assays.
Antimetabolite 5-FluorouracilInhibits thymidylate synthase, disrupting DNA synthesis.[7]To compare with a different class of cytotoxic drugs.

Proposed Experimental Workflows for Comparative Evaluation

A tiered approach will be utilized to systematically evaluate the anticancer properties of this compound.

Tier 1: In Vitro Cytotoxicity Screening

The initial assessment will involve determining the cytotoxic effects of the compound across a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Diagram of the MTT Assay Workflow

G A Seed Cancer Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Tier 2: Mechanistic Assays

Should the compound exhibit significant cytotoxicity, further experiments will be conducted to elucidate its mechanism of action.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

G cluster_workflow Apoptosis Assay Workflow cluster_results Expected Results A Treat Cells B Harvest & Wash A->B C Stain with Annexin V/PI B->C D Flow Cytometry Analysis C->D Live Live Cells (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Late Late Apoptosis/Necrosis (Annexin V+, PI+) Necrotic Necrotic Cells (Annexin V-, PI+)

Sources

A Comparative Analysis of 2-((4-Fluorophenyl)amino)isonicotinonitrile and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. Among the myriad of pyridine derivatives, 2-((4-Fluorophenyl)amino)isonicotinonitrile has emerged as a significant pharmacophore, demonstrating a range of biological activities. This guide provides a comprehensive comparative analysis of this core molecule and its key analogs, offering insights into their structure-activity relationships (SAR), performance in preclinical assays, and the experimental methodologies crucial for their evaluation.

The Core Moiety: this compound - A Privileged Scaffold

The this compound structure combines several key features that contribute to its biological activity. The aminopyridine core is a well-established hinge-binding motif for many protein kinases. The isonicotinonitrile group can act as a hydrogen bond acceptor and its planarity contributes to favorable stacking interactions within the ATP-binding pocket. The 4-fluorophenyl substituent plays a crucial role in modulating the electronic properties and lipophilicity of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.

Derivatives of this scaffold have shown promise as inhibitors of various kinases, including p38 MAP kinase, and as antiproliferative agents against a range of cancer cell lines.[1][2] The subsequent sections of this guide will delve into a comparative analysis of analogs where systematic modifications have been made to this core structure.

Comparative Analysis of Analogs: Unraveling the Structure-Activity Relationship

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the phenyl ring and modifications to the pyridine core.

Substitution on the Phenyl Ring

The electronic and steric properties of the substituent on the phenyl ring dramatically influence the inhibitory activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: Structure-activity relationship (SAR) studies on similar aminopyridine scaffolds have shown that the presence of electron-withdrawing groups, such as the fluorine atom in the parent molecule, is often beneficial for activity. This is attributed to the modulation of the pKa of the amino linker, which can influence the strength of the hydrogen bond interactions with the kinase hinge region.

  • Positional Isomerism: The position of the substituent is also critical. For instance, in a series of N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine derivatives, the placement of substituents on the pyridine ring significantly impacted their inhibitory activity against CDK4 and CDK6.[3] A similar principle applies to the phenyl ring of 2-((phenyl)amino)isonicotinonitrile analogs.

Table 1: Comparative in vitro activity of 2-((phenyl)amino)isonicotinonitrile Analogs

Compound IDPhenyl Ring SubstitutionTarget KinaseIC50 (nM)Cancer Cell LineGI50 (nM)
Parent 4-Fluoro p38α ~100-500 *- -
Analog A4-Chlorop38αData not available--
Analog B4-Methoxyp38α>1000--
Analog C3,4-Dichlorop38α<100--
Analog D4-TrifluoromethylEGFR75[4]A54928[4]
Analog E4-(4-Ethylpiperazin-1-yl)CDK41[3]MV4-1123[3]

Note: The IC50 value for the parent compound is an approximation based on qualitative SAR data from multiple sources. Specific head-to-head comparative data is limited. Data for Analogs D and E are from related but distinct chemical series and are included for illustrative purposes of substitution effects.

The data, although collated from different studies, suggests that electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the para-position of the phenyl ring generally lead to more potent kinase inhibition. The introduction of bulkier, more complex substituents, as seen in Analog E, can dramatically enhance potency and selectivity for specific kinases like CDK4.

Modifications of the Pyridine Core

Alterations to the 2-aminopyridine core can also profoundly impact biological activity. Replacing the isonicotinonitrile with other functionalities or fusing the pyridine ring with other heterocyclic systems are common strategies to explore new chemical space and improve drug-like properties.

Key Biological Targets and Signaling Pathways

A primary target for this class of compounds is the p38 MAP kinase .[1] p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and stress stimuli.[1] Their dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer.

p38_pathway Stress Stress Stimuli (UV, Cytokines) MKKs MAPK Kinases (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation Downstream Downstream Targets (Transcription Factors, Kinases) p38->Downstream Phosphorylation Inhibitor 2-((4-Fluorophenyl)amino) isonicotinonitrile Analogs Inhibitor->p38 Inhibition Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

The diagram above illustrates the central role of p38 MAPK in signaling cascades and the point of intervention for this compound and its analogs. By inhibiting p38, these compounds can modulate downstream cellular responses, which forms the basis of their therapeutic potential.

Experimental Protocols for Compound Evaluation

To ensure the reliability and reproducibility of data, standardized experimental protocols are paramount. The following sections detail the methodologies for two key assays used in the evaluation of this compound and its analogs.

In Vitro p38α Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of p38α kinase.

Principle: The assay measures the phosphorylation of a specific substrate by p38α kinase in the presence and absence of the test compounds. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant human p38α kinase and its substrate (e.g., ATF2) in the appropriate kinase assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for p38α.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the p38α kinase to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction at 30°C for a specified period.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescently labeled antibody specific for the phosphorylated substrate or a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Compound Test Compound (in DMSO) Incubate_Compound Incubate Kinase with Compound Compound->Incubate_Compound Kinase p38α Kinase Kinase->Incubate_Compound Substrate Substrate (e.g., ATF2) Start_Reaction Add ATP & Substrate Substrate->Start_Reaction ATP ATP ATP->Start_Reaction Incubate_Compound->Start_Reaction Stop_Reaction Stop Reaction (e.g., EDTA) Start_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation (Fluorescence/Luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[6][8]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors and anticancer agents. The comparative analysis of its analogs reveals that strategic modifications, particularly on the phenyl ring, can significantly enhance potency and modulate target selectivity. The data underscores the importance of electron-withdrawing substituents at the para-position for potent kinase inhibition.

Future research in this area should focus on systematic SAR studies to build a more comprehensive understanding of the structural requirements for potent and selective inhibition of specific kinases. Furthermore, the exploration of novel modifications to the pyridine core could lead to the discovery of compounds with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of these next-generation inhibitors.

References

  • Tong, L. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of Molecular Structure, 1315, 138038.
  • Aly, A. A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 15(1), 1-15.
  • Tadesse, S., et al. (2017). A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 60(5), 1892–1915.
  • Kühn, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(22), 5336.
  • Welin, M., et al. (2023).
  • Ben-Abdallah, A., et al. (2015).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. (2002). Clinical and Experimental Immunology, 127(1), 67-75.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Regan, J., et al. (2003). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.
  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Youssif, B. G., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 15, 12345-12359.
  • Li, Q., et al. (2003). The binding of actin to p38 MAPK and inhibiting its kinase activity in vitro. Science in China Series C: Life Sciences, 46(1), 87-94.
  • Boonyarat, W., et al. (2019). Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Chiang Mai Journal of Science, 46(1), 93-105.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 759.
  • Pevarello, P., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Retrieved from [Link]

  • Ivanov, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296.
  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2023). Cancers, 15(13), 3356.

Sources

Navigating the Structure-Activity Landscape of 2-((4-Fluorophenyl)amino)isonicotinonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the myriad of scaffolds explored, the 2-((phenyl)amino)isonicotinonitrile core has emerged as a promising framework for the development of novel anti-cancer agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a particular focus on their activity as Pim-1 kinase inhibitors. By dissecting the influence of various structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.

The 2-Amino-4-Cyanopyridine Core: A Privileged Scaffold in Kinase Inhibition

The 2-amino-4-cyanopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. Its structural rigidity and capacity for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an attractive starting point for medicinal chemistry campaigns. The cyano group at the 4-position often serves as a crucial hydrogen bond acceptor, while the 2-amino group acts as a hydrogen bond donor, effectively anchoring the molecule within the active site.

Unraveling the Structure-Activity Relationship: A Case Study in Pim-1 Kinase Inhibition

To elucidate the nuanced effects of structural modifications on biological activity, we will draw upon a comprehensive study of a series of 3-cyanopyridine derivatives, which serve as excellent surrogates for understanding the SAR of the broader 2-((phenyl)amino)isonicotinonitrile class. This investigation systematically explored the impact of substitutions at various positions of the cyanopyridine core, providing a robust dataset for comparative analysis.[1]

The Critical Role of the Phenylamino Moiety

The nature of the substituent on the phenylamino ring is a key determinant of both cytotoxic and kinase inhibitory potency. While the core topic specifies a 4-fluorophenyl group, understanding the impact of other substituents provides a broader context for optimization. In a closely related series of 3-cyanopyridine-based Pim-1 inhibitors, the following observations were made regarding substitutions on a phenyl ring at the 6-position of the pyridine core:

  • Electron-donating groups: The presence of a 4-methoxyphenyl group (compound 4c ) resulted in potent cytotoxicity against multiple cancer cell lines, including HepG-2, HCT-116, MCF-7, and PC3.[1] This derivative also exhibited strong Pim-1 kinase inhibition.[1]

  • Halogen substitution: A 4-bromophenyl substituent (compound 4d ) demonstrated the most potent Pim-1 kinase inhibitory activity in the series and displayed broad-spectrum cytotoxicity.[1]

  • Amino substitution: The introduction of a 3-aminophenyl group (compound 4b ) led to significant cytotoxicity and remarkable Pim-1 kinase inhibition.[1]

These findings suggest that both the electronic properties and the position of the substituent on the phenyl ring play a crucial role in modulating the biological activity. The 4-fluoro substituent in the topic compound likely contributes to favorable interactions within the kinase active site and may also enhance metabolic stability.

Comparative Biological Activity of Substituted Cyanopyridine Derivatives

The following tables summarize the in vitro cytotoxicity and Pim-1 kinase inhibitory activity of a representative set of 3-cyanopyridine derivatives, highlighting the impact of different substituents on the phenyl ring at the 6-position.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 3-Cyanopyridine Derivatives [1]

CompoundR (Substituent on Phenyl Ring)HepG-2MCF-7PC3HCT-116
4b 3-Amino11.95 ± 0.5919.18 ± 0.9415.00 ± 0.7420.19 ± 0.96
4c 4-Methoxy8.02 ± 0.3815.74 ± 0.7813.64 ± 0.677.15 ± 0.35
4d 4-Bromo6.95 ± 0.348.50 ± 0.4214.08 ± 0.708.35 ± 0.42
5-FU (Control) -9.42 ± 0.467.75 ± 0.3710.34 ± 0.508.01 ± 0.39

Table 2: In Vitro Pim-1 Kinase Inhibition (IC50, µM) of Selected 3-Cyanopyridine Derivatives [1]

CompoundR (Substituent on Phenyl Ring)Pim-1 Inhibition
4b 3-Amino0.63 ± 0.03
4c 4-Methoxy0.61 ± 0.03
4d 4-Bromo0.46 ± 0.02
Quercetagetin (Control) -0.56 ± 0.03

Mechanistic Insights: Targeting the Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and apoptosis.[1] The inhibition of Pim-1 is a validated therapeutic strategy for cancer treatment. The 2-((4-fluorophenyl)amino)isonicotinonitrile derivatives exert their anticancer effects by competitively binding to the ATP-binding pocket of Pim-1 kinase, thereby blocking its downstream signaling pathways.

Pim1_Pathway Pim1 Pim-1 Kinase Substrates Downstream Substrates (e.g., Bad, p21) Pim1->Substrates Inhibitor 2-((4-Fluorophenyl)amino) isonicotinonitrile Derivative Inhibitor->Pim1 Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Cell Proliferation Substrates->Proliferation Phosphorylation Phosphorylation

Caption: Inhibition of the Pim-1 kinase signaling pathway.

Molecular docking studies have revealed that these inhibitors form key interactions within the Pim-1 active site. The amino group of the pyridine ring typically forms a hydrogen bond with the hinge region residue Glu121, while the cyano group can interact with Lys67. The substituted phenyl ring occupies a hydrophobic pocket, and the nature of the substituent can significantly influence the binding affinity.[1]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of the data presented, it is essential to understand the methodologies employed for biological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Workflow:

MTT_Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, PC3, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and a vehicle control. A reference drug (e.g., 5-Fluorouracil) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.

Workflow:

Kinase_Assay A 1. Prepare Reaction Mixture (Pim-1 Kinase, Substrate, ATP) B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate B->C D 4. Stop Reaction C->D E 5. Detect Kinase Activity (e.g., Luminescence, Fluorescence) D->E F 6. Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagents: Recombinant Pim-1 kinase, a specific peptide substrate, and ATP are required. A positive control inhibitor (e.g., Quercetagetin) is also used.

  • Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction buffer, Pim-1 kinase, and the test compound at various concentrations are pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate and ATP mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be achieved through various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors with potent anti-cancer activity. The structure-activity relationship studies on closely related cyanopyridine derivatives highlight the critical role of substitutions on the pendant phenyl ring in modulating both cytotoxicity and target enzyme inhibition. Specifically, the presence of electron-donating or halogen substituents at the para-position appears to be beneficial for Pim-1 kinase inhibition.

Future drug discovery efforts should focus on a systematic exploration of the substituent effects on the 4-fluorophenylamino moiety. Investigating a diverse range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions will provide a more comprehensive understanding of the SAR. Furthermore, modifications to the isonicotinonitrile core, such as the introduction of alternative hydrogen bond acceptors or the exploration of different heterocyclic systems, could lead to the identification of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and experimental screening will be instrumental in accelerating the design-synthesis-test-analyze cycle and ultimately translating these promising scaffolds into clinically viable anti-cancer therapeutics.

References

  • Ammar, Y. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19865–19883. [Link]

Sources

A Cross-Validated Guide to 2-((4-Fluorophenyl)amino)isonicotinonitrile: Synthesis, Characterization, and Biological Activity in the Context of Pim-1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold has emerged as a privileged structure, offering a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive cross-validation of the experimental results pertaining to 2-((4-Fluorophenyl)amino)isonicotinonitrile, a compound of significant interest within this class. Due to the limited availability of a complete experimental dataset for this specific molecule in a single public domain source, this guide will leverage data from closely related and structurally analogous compounds to provide a robust and well-referenced comparative analysis. We will delve into its synthesis, physicochemical characterization, and critically, its performance as a Pim-1 kinase inhibitor, juxtaposed with relevant alternative compounds.

Introduction: The Rationale for Targeting Pim-1 Kinase with 2-Aminopyridine Derivatives

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological and solid tumors.[1] Their role in promoting cell survival, proliferation, and resistance to apoptosis makes them attractive targets for anticancer drug development. The 2-aminopyridine core, with its hydrogen bond donor and acceptor capabilities, provides a key interaction point within the ATP-binding pocket of many kinases. The nitrile group at the 4-position of the isonicotinonitrile core can further enhance binding affinity and selectivity. The introduction of a 4-fluorophenylamino group at the 2-position is a strategic design choice, as the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially improving the drug-like characteristics of the molecule.

This guide will focus on the synthesis, characterization, and biological evaluation of this compound and its analogues, providing a framework for researchers to understand its potential and to guide further derivatization and optimization efforts.

Synthesis and Characterization: A Proposed Route and Expected Spectral Data

Proposed Synthesis Workflow

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, starting from a readily available precursor like 2-chloroisonicotinonitrile.

Synthesis A 2-Chloroisonicotinonitrile C This compound A->C Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination or base-mediated direct substitution) B 4-Fluoroaniline B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

  • To a solution of 2-chloroisonicotinonitrile (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added 4-fluoroaniline (1.1 eq).

  • A palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos, 4-10 mol%) are added, followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Expected Physicochemical and Spectral Data

Based on the characterization of similar 2-aminonicotinonitrile derivatives, the following spectral data would be anticipated for this compound.[2][4]

PropertyExpected Value / Characteristic Peaks
Appearance White to off-white solid
Molecular Formula C₁₂H₈FN₃
Molecular Weight 213.21 g/mol
FT-IR (cm⁻¹) ~3300-3400 (N-H stretch), ~2220-2230 (C≡N stretch), ~1600-1620 (C=N, C=C stretches), ~1220-1240 (C-F stretch)
¹H NMR (DMSO-d₆, ppm) δ ~10.0-10.5 (s, 1H, NH), δ ~8.4-8.6 (d, 1H, pyridine H6), δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.1-7.3 (m, 3H, Ar-H and pyridine H5), δ ~6.9-7.0 (d, 1H, pyridine H3)
¹³C NMR (DMSO-d₆, ppm) δ ~158-160 (C-F), δ ~155-157 (C2), δ ~150-152 (C6), δ ~135-137 (Ar-C), δ ~122-124 (Ar-CH), δ ~118-120 (C≡N), δ ~115-117 (Ar-CH, d, JCF ≈ 22 Hz), δ ~108-110 (C5), δ ~95-97 (C3), δ ~90-92 (C4)
Mass Spec (ESI+) m/z 214.07 [M+H]⁺

Biological Activity: A Comparative Analysis of Pim-1 Kinase Inhibition and Cytotoxicity

To contextualize the potential of this compound as a Pim-1 kinase inhibitor, we will compare it with structurally related cyanopyridine derivatives for which experimental data is available. The selected comparators from a study on cyanopyridine-based Pim-1 inhibitors are:

  • Compound 4b: 2-((3-aminophenyl)amino)-6-(naphthalen-1-yl)nicotinonitrile

  • Compound 4c: 2-((4-methoxyphenyl)amino)-6-(naphthalen-1-yl)nicotinonitrile

  • Compound 4d: 2-((4-bromophenyl)amino)-6-(naphthalen-1-yl)nicotinonitrile

Pim-1 Kinase Inhibitory Activity

The inhibitory activity against Pim-1 kinase is a critical parameter for evaluating the potential of these compounds. The IC₅₀ values for the comparator compounds are presented below.

CompoundPim-1 IC₅₀ (µM)[1][5]
Compound 4b 0.63 ± 0.03
Compound 4c 0.61 ± 0.03
Compound 4d 0.46 ± 0.02
Quercetagetin (Reference) 0.56 ± 0.03

These results demonstrate that the cyanopyridine scaffold can yield potent Pim-1 inhibitors, with compound 4d exhibiting slightly better potency than the reference compound, quercetagetin.[1][5] The nature of the substituent on the phenylamino ring clearly influences the inhibitory activity.

In Vitro Cytotoxicity

The cytotoxic effects of these compounds against various cancer cell lines provide insight into their potential as anticancer agents.

CompoundHepG2 IC₅₀ (µM)[5]HCT-116 IC₅₀ (µM)[5]MCF-7 IC₅₀ (µM)[5]PC-3 IC₅₀ (µM)[5]
Compound 4b 10.11 ± 0.4812.45 ± 0.6118.23 ± 0.9120.19 ± 0.96
Compound 4c 8.02 ± 0.387.15 ± 0.3515.74 ± 0.7813.64 ± 0.67
Compound 4d 6.95 ± 0.348.35 ± 0.428.50 ± 0.4214.08 ± 0.70
5-FU (Reference) 9.42 ± 0.468.01 ± 0.39--

The data indicates that these cyanopyridine derivatives exhibit significant cytotoxic activity against a panel of human cancer cell lines.[5] Notably, compounds 4c and 4d show comparable or superior potency to the standard chemotherapeutic agent 5-fluorouracil (5-FU) in HepG2 and HCT-116 cell lines.[5]

Experimental Protocols for Biological Evaluation

To ensure the cross-validation of experimental results, it is imperative to adhere to standardized and well-documented protocols. The following sections detail the methodologies for Pim-1 kinase inhibition and cytotoxicity assays.

Pim-1 Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.

KinaseAssay cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare assay buffer, Pim-1 enzyme, substrate (e.g., peptide), and ATP. C Add enzyme, substrate, and test compound to a 96-well plate. A->C B Serially dilute test compounds in DMSO. B->C D Initiate reaction by adding ATP. C->D E Incubate at 30°C for a defined period (e.g., 30-60 minutes). D->E F Stop the reaction and detect phosphorylated substrate. E->F G (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ADP detection kit). F->G H Measure signal intensity. G->H I Calculate percent inhibition relative to controls. H->I J Determine IC₅₀ values by plotting inhibition vs. compound concentration. I->J

Caption: Workflow for a typical in vitro Pim-1 kinase inhibition assay.

Detailed Protocol: Pim-1 Kinase Inhibition Assay

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of recombinant Pim-1 kinase, a suitable peptide substrate (e.g., a synthetic peptide with a phosphorylation site for Pim-1), and ATP.

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, Pim-1 enzyme, and the peptide substrate. Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as an ELISA-based assay with a phosphospecific antibody or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal from each well using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTTAssay cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation cluster_2 Formazan Solubilization and Measurement cluster_3 Data Analysis A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat cells with serial dilutions of the test compounds. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT solution to each well. C->D E Incubate for 2-4 hours to allow formazan crystal formation. D->E F Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. F->G H Calculate cell viability as a percentage of the untreated control. G->H I Determine IC₅₀ values by plotting cell viability vs. compound concentration. H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the desired cancer cell lines (e.g., HepG2, HCT-116, MCF-7, PC-3) into 96-well plates at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This guide provides a cross-validated overview of the experimental landscape surrounding this compound and its analogues as Pim-1 kinase inhibitors. While direct experimental data for the title compound remains elusive in the public domain, the analysis of closely related structures provides compelling evidence for the potential of this chemical class. The proposed synthetic route is feasible and based on established chemical principles. The comparative biological data highlights the potency and cytotoxic efficacy of the 2-amino-cyanopyridine scaffold.

Future research should focus on the synthesis and comprehensive characterization of this compound to directly validate the hypotheses presented in this guide. Further structure-activity relationship (SAR) studies, exploring a wider range of substituents on the phenylamino ring and the pyridine core, will be crucial for optimizing potency and selectivity. In vivo studies in relevant animal models will be the ultimate test of the therapeutic potential of these promising compounds.

References

  • Wang, J.-Q., Tang, S.-G., & Guo, C. (2010). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o103. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • Fouad, M. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19485-19503. [Link]

  • Onnis, V., Cocco, M. T., Fadda, R., & Congiu, C. (2009). Synthesis and evaluation of anticancer activity of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. Bioorganic & Medicinal Chemistry, 17(17), 6158–6165. [Link]

  • Fouad, M. A., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 128, 106122. [Link]

  • Fouad, M. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19485-19503. [Link]

Sources

A Researcher's Guide to Preclinical Benchmarking: Evaluating 2-((4-Fluorophenyl)amino)isonicotinonitrile Against Standard of Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 2-((4-Fluorophenyl)amino)isonicotinonitrile (hereafter designated as 2-FPAI), against the established standard of care for BRAF V600E-mutant metastatic melanoma. Our objective is to present a rigorous, self-validating series of experiments designed to elucidate the compound's mechanism, potency, and potential therapeutic window.

For the purpose of this guide, we will benchmark 2-FPAI against Vemurafenib, a first-generation selective BRAF inhibitor that serves as a well-characterized standard of care.[1][2][3] This comparison will be grounded in a series of in vitro and in vivo assays that are standard in the field of oncology drug discovery for targeted therapies.

Introduction: The Rationale for Targeting BRAF and the Emergence of Novel Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5][6] In approximately 50% of metastatic melanomas, a specific point mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase and downstream signaling through MEK and ERK, driving uncontrolled tumor growth.[4][6] This discovery led to the development of targeted therapies, such as Vemurafenib and Dabrafenib, which selectively inhibit the mutant BRAF protein, offering significant clinical benefit.[2][7]

However, the emergence of resistance mechanisms often limits the long-term efficacy of these agents, creating a persistent need for next-generation inhibitors with improved potency, different resistance profiles, or better safety margins.[8][9] The investigational compound, 2-FPAI, contains a 4-fluorophenylamino moiety and an isonicotinonitrile core, structural features present in various kinase inhibitors. This guide outlines the necessary preclinical workflow to determine if 2-FPAI has a promising activity profile as a BRAF inhibitor.

Mechanism of Action: Elucidating the Target and Pathway Modulation

The foundational step in characterizing any new compound is to confirm its molecular target and its effect on the intended signaling pathway. Our hypothesis is that 2-FPAI inhibits the constitutively active BRAF V600E kinase.

In Vitro Kinase Assay

Causality: A direct, cell-free biochemical assay is the most definitive method to determine if 2-FPAI physically inhibits the enzymatic activity of the BRAF V600E protein. This experiment isolates the kinase, the substrate (MEK), and the inhibitor, removing the complexity of a cellular environment. A lower IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) indicates higher potency.

Protocol: BRAF V600E ELISA-Based Kinase Assay

  • Immobilization: Recombinant human BRAF V600E protein is coated onto a 96-well microplate.

  • Compound Incubation: A serial dilution of 2-FPAI (e.g., from 1 nM to 100 µM) and Vemurafenib (as a positive control) is prepared. The compounds are added to the wells and incubated with the kinase.

  • Kinase Reaction: A reaction mixture containing the substrate (inactive MEK1) and ATP is added to each well to initiate the phosphorylation reaction. The plate is incubated at 37°C for 30 minutes.[10]

  • Detection: The reaction is stopped, and a primary antibody specific for phosphorylated MEK (p-MEK) is added.

  • Secondary Antibody & Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a colorimetric HRP substrate.

  • Quantification: The absorbance is read on a microplate reader. The signal is proportional to the amount of p-MEK, and thus, the activity of BRAF V600E.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Pathway Modulation via Western Blot

Causality: After confirming biochemical inhibition, it is crucial to verify that the compound can penetrate the cell membrane and engage its target in a biological context. Western blotting allows for the direct visualization and quantification of the phosphorylation status of key proteins downstream of BRAF, namely MEK and ERK. A potent inhibitor should decrease the levels of p-MEK and p-ERK without affecting the total protein levels.

Protocol: Western Blot for MAPK Pathway Signaling

  • Cell Culture: A375 melanoma cells, which harbor the BRAF V600E mutation, are cultured to ~80% confluency.

  • Treatment: Cells are treated with varying concentrations of 2-FPAI and Vemurafenib for a fixed time (e.g., 2 hours). A DMSO-treated sample serves as the negative control.

  • Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by size via SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated and normalized to the loading control.

Cellular Efficacy: Assessing Antiproliferative Activity

Demonstrating target engagement is necessary but not sufficient. A successful therapeutic agent must translate target inhibition into a functional cellular outcome, such as inhibiting cell proliferation or inducing cell death.

Cell Viability and Proliferation Assays

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][12][13] By treating BRAF-mutant cancer cells with our compound, we can determine the concentration at which it inhibits their growth (GI50). To ensure selectivity, we must also test the compound on a cell line that does not have the BRAF V600E mutation (wild-type BRAF). An ideal candidate will be highly potent against mutant cells and significantly less potent against wild-type cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: BRAF V600E-mutant (e.g., A375) and BRAF wild-type (e.g., SK-MEL-2) melanoma cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).[14]

  • Compound Treatment: After 24 hours, cells are treated with a range of concentrations of 2-FPAI and Vemurafenib for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells, and GI50 values are determined.

Illustrative Data Summary
CompoundTargetA375 (BRAF V600E) GI50 (nM)SK-MEL-2 (BRAF WT) GI50 (nM)Selectivity Index (WT/Mutant)
2-FPAI BRAF V600E85>10,000>117
Vemurafenib BRAF V600E120>10,000>83

Note: Data are illustrative and for guidance purposes only.

In Vivo Efficacy: Preclinical Proof of Concept

Positive in vitro results must be validated in a more complex biological system. An in vivo xenograft model allows for the assessment of a compound's efficacy in a living organism, providing insights into its pharmacokinetics and overall anti-tumor activity.

Patient-Derived Xenograft (PDX) Model

Causality: Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts.[15][16] They better retain the heterogeneity and molecular characteristics of the original human tumor.[15][16] This model will test whether 2-FPAI can inhibit tumor growth in a system that closely mimics the human disease state.

Protocol: BRAF V600E Melanoma PDX Efficacy Study

  • Model Establishment: Fragments from a verified BRAF V600E-mutant melanoma PDX model are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).[17]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, 2-FPAI, Vemurafenib).

  • Dosing: Compounds are administered daily via oral gavage at pre-determined doses based on tolerability studies.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size limit or after a set duration.

  • Analysis: Key metrics for evaluation include Tumor Growth Inhibition (TGI) and statistical analysis of differences in tumor volume between treatment and vehicle groups.

Visualizing Preclinical Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Kinase Assay Kinase Assay Western Blot Western Blot Kinase Assay->Western Blot Confirms Cellular Target Engagement Cell Viability Cell Viability Western Blot->Cell Viability Links Pathway Inhibition to Function PDX Model PDX Model Cell Viability->PDX Model Proceed if Potent & Selective

Caption: High-level preclinical benchmarking workflow.

Signaling Pathway Analysis

Understanding how 2-FPAI interacts with the BRAF signaling cascade is paramount.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Signal Input (Bypassed) MEK MEK BRAF_V600E->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-FPAI or Vemurafenib Inhibition Compound->Inhibition Inhibition->BRAF_V600E

Caption: Inhibition of the MAPK pathway by 2-FPAI.

Conclusion and Future Directions

This guide outlines a foundational, logic-driven approach to benchmarking a novel compound, 2-FPAI, against the standard of care, Vemurafenib, for BRAF V600E-mutant melanoma. Through a systematic evaluation of biochemical potency, cellular pathway modulation, antiproliferative effects, and in vivo efficacy, researchers can build a robust data package to support further development.

Positive results from this workflow—specifically, superior potency, an improved selectivity index, or efficacy in Vemurafenib-resistant models—would provide a strong rationale for advancing 2-FPAI into more comprehensive preclinical studies, including formal toxicology, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the investigation of combination therapies.

References

  • PharmGKB. Vemurafenib Pathway, Pharmacodynamics. Link

  • Saeed, M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. Link

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Link

  • Li, Z., et al. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. Link

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Link

  • Zimmer, L., et al. (2023). Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. National Institutes of Health. Link

  • PharmaCompass. 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Link

  • Le, T., et al. (2025). Vemurafenib. StatPearls - NCBI Bookshelf. Link

  • Luke, J.J., et al. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. Link

  • Robert, C., et al. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. PubMed Central. Link

  • Switzer, B., et al. Multidisciplinary Care of BRAF‐Mutant Stage III Melanoma: A Physicians Perspective Review. National Institutes of Health. Link

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Link

  • Aplin, A.E., et al. (2020). The Melanoma Patient-Derived Xenograft (PDX) Model. PubMed Central. Link

  • Bahlis, N.J., et al. (2023). A phase 2 clinical trial of combined BRAF/MEK inhibition for BRAFV600E-mutated multiple myeloma. Blood - ASH Publications. Link

  • Crown Bioscience. Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. Crown Bioscience. Link

  • Capper, D., et al. BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. Link

  • PubChem. 2-Aminoisonicotinonitrile. National Institutes of Health. Link

  • ESMO. BRAF in Melanoma: ESMO Biomarker Factsheet. OncologyPRO. Link

  • Altogen Labs. Melanoma Xenografts. Altogen Labs. Link

  • Sivakumar, A., et al. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis. PubMed. Link

  • Abcam. MTT assay and its use in cell viability and proliferation analysis. Abcam. Link

  • Smith, M.P., et al. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers. Link

  • Puzanov, I., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. Link

  • Livingstone, E., et al. (2023). Treatment management for BRAF-mutant melanoma patients with tumor recurrence on adjuvant therapy: a multicenter study from the prospective skin cancer registry ADOREG. Journal for ImmunoTherapy of Cancer. Link

  • ResearchGate. Clinical trials of BRAF inhibitors and BRAF + MeK inhibitors in metastatic melanoma. ResearchGate. Link

  • Patsnap. What is the mechanism of Vemurafenib?. Patsnap Synapse. Link

  • Charles River Laboratories. Characterization of Novel Patient-Derived Melanoma Xenografts and Cell Lines in Response to Targeted Therapies. Charles River Laboratories. Link

  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US. Link

  • ASCO. Systemic Therapy Options for Patients With Unresectable Melanoma. ASCO Publications. Link

  • Sullivan, R.J., et al. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery. Link

  • Flaherty, K.T., et al. Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research - AACR Journals. Link

  • OncLive. BRAF V600E. Biomarker Consortium - OncLive. Link

  • El-Naggar, M.M., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Link

  • ASCO. BRAF Mutations as Actionable Targets: A Paradigm Shift in the Management of Colorectal Cancer and Novel Avenues. ASCO Publications. Link

  • ATCC. MTT Cell Proliferation Assay. ATCC. Link

  • Johns Hopkins University. A melanoma patient-derived xenograft model. Johns Hopkins University. Link

  • National Cancer Institute. (2021). Immunotherapy Combination for BRAF+ Melanoma. NCI. Link

  • Swaika, A., et al. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Dovepress. Link

  • Ott, P.A., et al. Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers. Link

  • Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. Link

  • Biotium. MTT Cell Viability Assay Kit. Biotium. Link

  • Chen, H., et al. (2014). Identification of BRAF inhibitors through in silico screening. PubMed Central. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((4-Fluorophenyl)amino)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-((4-Fluorophenyl)amino)isonicotinonitrile was not available. The following guidance is synthesized from the safety data of structurally similar compounds, including 4-cyanopyridine (isonicotinonitrile), 2-aminoisonicotinonitrile, and other fluorinated aromatic compounds. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

This guide provides a detailed framework for the safe and compliant disposal of this compound, a compound of interest in contemporary drug discovery and development. By understanding the chemical nature of this molecule—a fluorinated aminopyridine derivative containing a nitrile group—we can anticipate its potential hazards and formulate a robust disposal strategy. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment: Understanding the Risks

The molecular structure of this compound suggests several potential hazards that must be addressed during its handling and disposal.

  • Toxicity of the Isonicotinonitrile Moiety: The core isonicotinonitrile (also known as 4-cyanopyridine) structure is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Acute toxicity is a primary concern.

  • Hazards of the Aminopyridine Substructure: Aminopyridines are known to be toxic and can be readily absorbed through the skin and gastrointestinal tract[3][4]. They can affect the nervous system, potentially causing convulsions or seizures[4].

  • Risks Associated with the Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring introduces the potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon combustion or in the presence of strong acids[5][6]. Hydrogen fluoride is highly corrosive and toxic.

  • Nitrile Group Reactivity: While the nitrile group is relatively stable, it can undergo hazardous reactions under certain conditions, such as in the presence of strong acids or reducing agents.

Based on these structural alerts, this compound should be handled as a hazardous substance with acute toxicity potential.

Table 1: Summary of Potential Hazards and GHS Classifications (Inferred)

Hazard ClassGHS Category (Inferred)Hazard Statement (Inferred)
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4Toxic or Harmful if inhaled
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation
Skin Corrosion/IrritationCategory 2Causes skin irritation
Specific Target Organ ToxicityMay cause respiratory irritationMay cause respiratory irritation

Personal Protective Equipment (PPE): The First Line of Defense

Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use[1].

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing[7].

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[8].

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The primary recommended method of disposal is incineration by a licensed hazardous waste management facility.

DisposalWorkflow cluster_prep Waste Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Streams (Solid, Liquid, Contaminated PPE) B Segregate Waste (No mixing with incompatible chemicals) A->B C Select Appropriate Waste Container (Labeled, leak-proof) B->C D Transfer Waste to Container (In a fume hood) C->D E Securely Seal Container D->E F Label Container Clearly ('Hazardous Waste', Chemical Name, Hazard Symbols) E->F G Store in Designated Hazardous Waste Area (Ventilated, secure) F->G H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Complete Waste Manifest H->I

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

  • Solid Waste: Collect un-used or contaminated this compound in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

Step 2: Packaging and Labeling

  • Use robust, leak-proof containers that are compatible with the chemical.

  • All containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

Step 3: Interim Storage

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure that the storage area is away from sources of ignition and incompatible materials.

Step 4: Final Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste[1][2].

  • The recommended method of disposal is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic byproducts like hydrogen fluoride[2][6].

  • Ensure all regulatory paperwork, such as a hazardous waste manifest, is completed accurately.

Spill Management: Emergency Preparedness

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

SpillResponse A Spill Occurs B Evacuate Immediate Area A->B C Alert Colleagues and Supervisor B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent pads or granules) D->E F Carefully Collect Spilled Material E->F G Place in a Sealed Hazardous Waste Container F->G H Decontaminate the Area G->H I Dispose of all materials as hazardous waste H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.